KN1022
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H22N6O5 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-nitrophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C21H22N6O5/c1-31-18-11-16-17(12-19(18)32-2)22-13-23-20(16)25-7-9-26(10-8-25)21(28)24-14-3-5-15(6-4-14)27(29)30/h3-6,11-13H,7-10H2,1-2H3,(H,24,28) |
InChI Key |
ZIFCMJKHIXABHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of KN1022 (JSKN022)
For Researchers, Scientists, and Drug Development Professionals
Introduction
KN1022, also known as JSKN022, is an investigational first-in-class bispecific antibody-drug conjugate (ADC) developed by Alphamab Oncology. It is designed for the treatment of advanced malignant solid tumors, particularly those that are refractory or resistant to PD-1/PD-L1 inhibitors. This technical guide provides a comprehensive overview of the core mechanism of action of JSKN022, including its molecular design, preclinical data, and the experimental protocols used in its evaluation.
Core Mechanism of Action
JSKN022 is a multi-faceted therapeutic agent that combines the principles of targeted therapy and immunotherapy. Its mechanism of action can be broken down into several key steps:
-
Bispecific Targeting: JSKN022 is engineered to simultaneously bind to two distinct targets on the surface of tumor cells: Programmed Death-Ligand 1 (PD-L1) and integrin αvβ6.[1][2] This dual-targeting approach is intended to enhance tumor cell selectivity and internalization.
-
Internalization: Upon binding to either PD-L1 or integrin αvβ6, JSKN022 is internalized into the tumor cell through target-mediated endocytosis.[2][3] Preclinical studies have shown that JSKN022 has a superior internalization capacity in cancer cells compared to monospecific antibodies.[4]
-
Lysosomal Trafficking and Payload Release: Once inside the cell, JSKN022 is transported to the lysosome. The ADC is designed with a cleavable linker that is hydrolyzed by lysosomal enzymes, such as cathepsin B.[2][3] This enzymatic cleavage releases the cytotoxic payload, a topoisomerase I inhibitor known as T01.[4]
-
Induction of Apoptosis: The released T01 payload induces apoptosis (programmed cell death) in the targeted tumor cells.[2][3]
-
Bystander Effect: The T01 payload is cell-permeable, allowing it to diffuse out of the targeted cancer cell and kill neighboring antigen-negative tumor cells. This "bystander effect" can enhance the overall anti-tumor activity of the ADC.
-
Immunomodulation: In addition to its cytotoxic effects, JSKN022 is also designed to modulate the tumor microenvironment. By targeting PD-L1, it can block the interaction between PD-L1 on tumor cells and PD-1 on immune cells, thereby relieving the suppression of the anti-tumor immune response.[4] Furthermore, the payload has been suggested to block TGF-β signaling, which can further enhance immune function.[3][5]
Molecular and Preclinical Data
Binding and Specificity
Preclinical studies have demonstrated that JSKN022 specifically binds to both human PD-L1 and integrin αvβ6/8 proteins without cross-reactivity with other integrin family members.[4] Flow cytometry assays have shown a superior binding capacity of JSKN022 compared to its parental monospecific antibodies.[4]
| Parameter | Target | Method | Result |
| Binding Specificity | PD-L1 | ELISA | Specific binding confirmed |
| Integrin αvβ6/8 | ELISA | Specific binding confirmed | |
| Binding Capacity | PD-L1 & Integrin | Flow Cytometry | Superior binding compared to parental antibodies |
Internalization
JSKN022 has demonstrated enhanced internalization in cancer cell lines compared to monospecific antibodies.[4]
| Cell Line | Assay Type | Result |
| HCC4006 | In vitro | Superior internalization compared to mono-target antibodies |
| Capan-2 | In vitro | Superior internalization compared to mono-target antibodies |
In Vitro and In Vivo Efficacy
JSKN022 has shown potent anti-tumor activity in both in vitro and in vivo preclinical models.[1] It effectively inhibits the proliferation of cancer cells and demonstrates greater tumor suppression than single-target ADCs in preclinical cancer models.[4][5]
| Model Type | Details | Result |
| In Vitro | Cancer cell proliferation assays | Effective inhibition of cancer cell proliferation |
| In Vivo | Preclinical cancer models | Greater tumor suppression than single-target ADCs |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of JSKN022 have been summarized from publicly available information.
Binding Assays
-
Bridging ELISA: To confirm simultaneous binding to both PD-L1 and integrin αvβ6/8.[4]
-
Flow Cytometry: To assess the binding capacity of JSKN022 to cancer cell lines expressing the target antigens.[4]
Internalization Assay
The internalization rate of JSKN022 compared to parental antibodies was assessed in HCC4006 and BxPC-3 tumor cells.[4] While the specific methodology is not detailed in the available resources, such assays typically involve labeling the antibody with a fluorescent dye and measuring the increase in intracellular fluorescence over time using flow cytometry or high-content imaging.
In Vitro Cell Proliferation Assay
The anti-proliferative activity of JSKN022 was examined in a range of cancer cell lines.[4] These assays typically involve seeding cancer cells in multi-well plates, treating them with a dilution series of the ADC, and measuring cell viability after a set incubation period (e.g., 72 hours) using a colorimetric or fluorometric reagent that measures metabolic activity (e.g., MTT, resazurin) or ATP content.
In Vivo Tumor Xenograft Studies
The in vivo anti-tumor efficacy of JSKN022 was evaluated in cell-derived xenograft (CDX) models.[4] This typically involves implanting human cancer cells into immunocompromised mice. Once tumors are established, the animals are treated with JSKN022, control antibodies, or vehicle, and tumor growth is monitored over time.
Visualizations
Signaling Pathway
Caption: Mechanism of action of JSKN022 from cell surface binding to apoptosis.
Experimental Workflow
Caption: Preclinical evaluation workflow for JSKN022.
Conclusion
JSKN022 represents a novel and promising approach to cancer therapy by combining the precision of a bispecific antibody with the potent cytotoxicity of a topoisomerase I inhibitor. Its multifaceted mechanism of action, which includes dual-targeting, efficient internalization, a bystander effect, and immunomodulation, suggests its potential to overcome resistance to existing therapies. The preclinical data to date support its continued development, and a Phase I clinical trial has been initiated to evaluate its safety and efficacy in patients with advanced solid tumors.
References
- 1. biopharmaapac.com [biopharmaapac.com]
- 2. Alphamab Oncology Announces IND Application for Innovative PD-L1/αvβ6 Bispecific ADC JSKN022 was Officially Accepted by CDE [prnewswire.com]
- 3. researchgate.net [researchgate.net]
- 4. Alphamab Oncology Presented Preclinical Data on Two Novel Bispecific ADCs at the 2025 AACR Annual Meeting-Alphamab Oncology [alphamabonc.com]
- 5. Alphamab Oncology Announces the First Patient Dosed in a Phase I Clinical Study of PD-L1/αvβ6 Bispecfic ADC JSKN022 [prnewswire.com]
An in-depth examination of the synthesis, mechanism of action, and preclinical data of a novel class of quinazoline-based PDGFR inhibitors.
This technical guide provides a comprehensive overview of KN1022 and its related quinazoline derivatives, a promising class of compounds targeting the Platelet-Derived Growth Factor Receptor (PDGFR). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's mechanism of action, structure-activity relationships, and key experimental protocols.
Core Compound Profile: this compound
This compound has been identified as a potent inhibitor of the phosphorylation of the Platelet-Derived Growth Factor Receptor (PDGFR)[1]. The core structure of this compound is based on a quinazoline scaffold, a heterocyclic chemical compound that has been extensively explored in medicinal chemistry for the development of kinase inhibitors.
Quantitative Biological Data
The following table summarizes the key in vitro activity of this compound against its primary target.
| Compound | Target | IC50 (μM) |
| This compound | PDGFR Phosphorylation | 0.24 |
| Table 1: In vitro inhibitory activity of this compound.[1] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect through the competitive inhibition of ATP binding to the catalytic domain of PDGFR. This action blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that regulate cellular proliferation, migration, and survival. The inhibition of PDGFR signaling is a validated therapeutic strategy in oncology and other proliferative diseases.
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the quinazoline scaffold have revealed key structural features essential for potent PDGFR inhibition. The following provides a generalized summary of the SAR for this class of compounds.
-
C4-Anilino Substitution: The nature of the substituent on the aniline ring at the C4 position of the quinazoline core is critical for activity.
-
C6 and C7 Substitution: Modifications at these positions with small, lipophilic groups can influence potency and pharmacokinetic properties.
-
Urea Moiety: The presence and substitution pattern of a urea or thiourea group linked to the C4-anilino moiety often play a significant role in target engagement.
Experimental Protocols
This section details the methodologies for key experiments relevant to the characterization of this compound and its derivatives.
General Synthesis of Quinazoline Derivatives
The synthesis of the quinazoline core typically involves a multi-step process, a generalized workflow for which is outlined below.
Detailed Protocol:
-
Cyclization: A substituted anthranilic acid is reacted with formamide or a similar reagent under high temperature to yield the corresponding 4(3H)-quinazolinone.
-
Chlorination: The quinazolinone is treated with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to produce the 4-chloroquinazoline intermediate.
-
Nucleophilic Aromatic Substitution: The 4-chloroquinazoline is reacted with a substituted aniline in the presence of a base to afford the 4-anilinoquinazoline scaffold.
-
Final Modification: Further chemical transformations, such as the introduction of a urea moiety, are performed on the aniline portion to yield the final target compounds.
In Vitro PDGFR Phosphorylation Assay
The inhibitory activity of the compounds on PDGFR phosphorylation is a key determinant of their potency.
Protocol Overview:
-
Cell Culture: A cell line overexpressing human PDGFR (e.g., NIH-3T3-PDGFR) is cultured under standard conditions.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period.
-
Ligand Stimulation: The cells are then stimulated with recombinant human PDGF to induce receptor phosphorylation.
-
Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined using a standard method (e.g., BCA assay).
-
ELISA: An enzyme-linked immunosorbent assay (ELISA) is performed using a capture antibody specific for total PDGFR and a detection antibody that recognizes the phosphorylated form of the receptor.
-
Data Analysis: The absorbance is read, and the IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
Conclusion
This compound and its related quinazoline derivatives represent a promising class of PDGFR inhibitors with potential applications in various therapeutic areas. The data presented in this guide highlight the potent in vitro activity of the lead compound and provide a framework for the synthesis and evaluation of new analogs. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound class.
References
In-depth Technical Guide: KN1022, a Potent and Selective PDGFR Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
KN1022 is a potent and selective inhibitor of platelet-derived growth factor receptor (PDGFR) phosphorylation, belonging to a class of quinazoline derivatives. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of its signaling pathway and experimental workflows. The information presented herein is synthesized from the seminal work by Matsuno et al. (2002) and other relevant studies in the field, offering a valuable resource for researchers investigating receptor tyrosine kinase inhibitors and their therapeutic potential.
Core Mechanism of Action: Inhibition of PDGFR Signaling
This compound exerts its biological effects through the competitive inhibition of ATP binding to the kinase domain of the platelet-derived growth factor receptor (PDGFR). This action prevents the autophosphorylation of the receptor upon ligand (PDGF) binding, thereby blocking the initiation of downstream signaling cascades. The aberrant activation of the PDGFR pathway is a known driver in various proliferative diseases, including certain cancers and vascular disorders. By inhibiting this key signaling node, this compound effectively curtails cellular processes such as proliferation, migration, and survival that are dependent on PDGFR activation.
Signaling Pathway Diagram
KN1022: A Scientific Literature Review of a Potent PDGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the scientific literature on KN1022, a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) phosphorylation. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes associated signaling pathways and experimental workflows to support further research and development efforts.
Core Concepts and Mechanism of Action
This compound is a quinazoline derivative identified as a highly effective inhibitor of PDGFR phosphorylation, a critical step in the signaling cascade that drives cellular proliferation and migration. The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the PDGFR tyrosine kinase domain, thereby blocking the autophosphorylation of the receptor and subsequent downstream signaling events. This inhibition has been shown to translate into significant anti-proliferative effects, particularly in vascular smooth muscle cells, suggesting its potential therapeutic application in diseases characterized by abnormal cell proliferation, such as atherosclerosis and restenosis.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its more potent analogs. This data is extracted from seminal studies on this class of compounds.
| Compound | Description | IC50 (PDGFR Phosphorylation) | Reference |
| This compound | Prototype 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline | 0.24 µM | [1] |
| Compound 16 | 4-tert-butylphenyl analog | 0.03 µM | [1] |
| Compound 20 | 4-isopropoxyphenyl analog | Not explicitly stated, but used in in-vivo studies | [1] |
| Compound 21 | 4-phenoxyphenyl analog | 0.08 µM | [1] |
| Compound 36 | 4-(4-methylphenoxy)phenyl analog | 0.02 µM | [1] |
| Compound 6 | 4-chlorophenyl analog | Not explicitly stated, but used in in-vivo studies | [1] |
| Compound 9 | 4-bromophenyl analog | Not explicitly stated, but used in in-vivo studies | [1] |
Table 1: In Vitro Potency of this compound and Analogs against PDGFR Phosphorylation.
| Compound | Animal Model | Dosing Regimen | Outcome | Inhibition of Neointima Formation | Reference |
| Compound 6 | Rat Carotid Artery Balloon Injury | 30 mg/kg, twice daily (oral) | Significant inhibition of neointima formation | 24-38% | [1] |
| Compound 9 | Rat Carotid Artery Balloon Injury | 30 mg/kg, twice daily (oral) | Significant inhibition of neointima formation | 24-38% | [1] |
| Compound 20 | Rat Carotid Artery Balloon Injury | 30 mg/kg, twice daily (oral) | Significant inhibition of neointima formation | 24-38% | [1] |
Table 2: In Vivo Efficacy of this compound Analogs.
Key Experimental Protocols
This section details the methodologies for the key experiments cited in the literature for the evaluation of this compound and its analogs.
PDGFR Phosphorylation Assay
This assay is designed to measure the inhibitory effect of compounds on the autophosphorylation of the PDGFR.
-
Cell Line: NIH3T3 cells overexpressing the human PDGF β-receptor.
-
Procedure:
-
Cells are cultured to confluence in 96-well plates.
-
The cells are then serum-starved for 24 hours to reduce basal receptor phosphorylation.
-
Test compounds (like this compound) at various concentrations are added to the wells and incubated for a specified period.
-
PDGF-BB (Platelet-Derived Growth Factor-BB) is added to stimulate receptor autophosphorylation.
-
The cells are lysed, and the cell lysates are transferred to an ELISA plate coated with an anti-PDGFR antibody.
-
The amount of phosphorylated PDGFR is detected using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase), followed by the addition of a chromogenic substrate.
-
The optical density is measured, and the IC50 value is calculated as the concentration of the compound that inhibits 50% of the PDGF-BB-induced receptor phosphorylation.
-
Vascular Smooth Muscle Cell Proliferation Assay
This assay assesses the anti-proliferative activity of the compounds on cells that play a key role in neointima formation.
-
Cell Type: Porcine vascular smooth muscle cells (VSMCs).
-
Procedure:
-
VSMCs are seeded in 96-well plates and allowed to adhere.
-
The cells are synchronized by serum starvation.
-
Test compounds are added at various concentrations in the presence of a mitogen, typically PDGF-BB, to stimulate proliferation.
-
After an incubation period (e.g., 48-72 hours), cell proliferation is quantified using a standard method such as the MTT assay or by measuring the incorporation of a labeled nucleoside (e.g., BrdU).
-
The IC50 value is determined as the concentration of the compound that inhibits 50% of the PDGF-BB-induced cell proliferation.
-
Rat Carotid Artery Balloon Injury Model
This in vivo model is used to evaluate the efficacy of compounds in preventing neointima formation, a key pathological process in restenosis.[2][3]
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
The rats are anesthetized.
-
The left common carotid artery is exposed through a midline cervical incision.[4]
-
A balloon catheter (e.g., 2F Fogarty) is introduced into the common carotid artery via the external carotid artery.[4]
-
The balloon is inflated to induce endothelial denudation and stretch injury to the arterial wall.[4] This process is typically repeated to ensure complete injury.[4]
-
The catheter is removed, and blood flow is restored.
-
The test compound is administered orally, typically starting before the injury and continuing for a period of two weeks.
-
After the treatment period, the rats are euthanized, and the injured carotid arteries are harvested, fixed, and embedded in paraffin.
-
Cross-sections of the artery are stained (e.g., with hematoxylin and eosin) to visualize the neointima.
-
The areas of the intima and media are measured using image analysis software to determine the intima-to-media ratio, a measure of neointimal thickening. The percentage of inhibition of neointima formation by the compound is then calculated relative to a vehicle-treated control group.
-
Visualizations
The following diagrams illustrate the PDGFR signaling pathway and a typical experimental workflow for the evaluation of a PDGFR inhibitor like this compound.
Caption: PDGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the preclinical evaluation of this compound.
References
- 1. Potent and selective inhibitors of platelet-derived growth factor receptor phosphorylation. 1. Synthesis, structure-activity relationship, and biological effects of a new class of quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat carotid artery balloon injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Video: A Rat Carotid Balloon Injury Model to Test Anti-vascular Remodeling Therapeutics [jove.com]
Methodological & Application
Application Notes and Protocols for KN1022 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
KN1022, also identified as PDGFR Tyrosine Kinase Inhibitor III, is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway.[1] As a member of the quinazoline class of kinase inhibitors, this compound demonstrates significant inhibitory activity against PDGFR phosphorylation, a critical step in cell proliferation, migration, and angiogenesis.[2] Dysregulation of the PDGF/PDGFR signaling cascade is implicated in various pathological conditions, including cancer, fibrosis, and atherosclerosis, making it a key target for therapeutic intervention.[3][4] These application notes provide a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of this compound and similar compounds against PDGFR and a panel of other kinases.
Signaling Pathway and Mechanism of Action
The Platelet-Derived Growth Factor (PDGF) family of ligands binds to their cognate receptors (PDGFRα and PDGFRβ), inducing receptor dimerization and subsequent auto-phosphorylation of specific tyrosine residues within the intracellular kinase domains.[5][6] This activation initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and RAS/MAPK pathways, which regulate fundamental cellular processes.[5][7] this compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of PDGFR, thereby preventing receptor phosphorylation and blocking downstream signal transduction.
Figure 1: Simplified PDGFR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound (PDGFR Tyrosine Kinase Inhibitor III) has been quantified against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | This compound (PDGFR TKI III) IC50 (µM) |
| PDGFRα | 0.05 |
| PDGFRβ | 0.13 |
| c-Kit | 0.05 |
| FLT3 | 0.23 |
| PDGFR (general phosphorylation) | 0.24[1] |
| FGFR | >30 |
| EGFR | >30 |
| PKA | >30 |
| PKC | >30 |
Note: Data for PDGFRα, PDGFRβ, c-Kit, FLT3, FGFR, EGFR, PKA, and PKC are from assays with PDGFR Tyrosine Kinase Inhibitor III.
Experimental Protocols
This section details a representative protocol for determining the in vitro inhibitory activity of this compound against PDGFR, based on common methodologies for kinase assays. This protocol utilizes the radiometric [γ-³²P]ATP method with immunoprecipitated PDGFR.
Materials and Reagents
-
Cell Lines: NIH3T3 cells (overexpressing PDGFR) or other suitable cell lines.
-
Antibodies: Anti-PDGFRβ antibody for immunoprecipitation.
-
Reagents for Immunoprecipitation: Protein A-Sepharose beads, Lysis Buffer (e.g., RIPA buffer), Wash Buffer.
-
Kinase Assay Reagents: Kinase Buffer, [γ-³²P]ATP, unlabeled ATP, substrate (e.g., poly(Glu, Tyr) 4:1), this compound stock solution (in DMSO).
-
Reagents for SDS-PAGE and Autoradiography: SDS-PAGE gels, loading buffer, transfer apparatus, nitrocellulose membrane, autoradiography film or phosphorimager.
Experimental Workflow
Figure 2: General workflow for the in vitro kinase assay of this compound.
Detailed Protocol
1. Cell Culture and Lysate Preparation: a. Culture NIH3T3 cells to 80-90% confluency. b. Stimulate cells with PDGF-BB to induce PDGFR phosphorylation. c. Wash cells with ice-cold PBS and lyse with appropriate lysis buffer containing protease and phosphatase inhibitors. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
2. Immunoprecipitation of PDGFR: a. Incubate the cell lysate with anti-PDGFRβ antibody overnight at 4°C with gentle rotation. b. Add Protein A-Sepharose beads and incubate for an additional 1-2 hours. c. Pellet the beads by centrifugation and wash several times with lysis buffer and then with kinase buffer to remove unbound proteins.[8]
3. In Vitro Kinase Reaction: a. Resuspend the immunoprecipitated PDGFR beads in kinase buffer. b. Prepare serial dilutions of this compound in DMSO and add to the reaction tubes. Include a DMSO-only control. c. Add the substrate (e.g., poly(Glu, Tyr) 4:1) to each tube. d. Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.[1][8] e. Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).[8]
4. Detection and Analysis: a. Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a nitrocellulose membrane. d. Expose the membrane to autoradiography film or a phosphorimager screen to detect the radiolabeled, phosphorylated substrate.[8] e. Quantify the band intensities corresponding to the phosphorylated substrate. f. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. g. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This document provides a comprehensive overview and a detailed protocol for assessing the in vitro kinase inhibitory activity of this compound. The provided data and methodologies are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the characterization of novel kinase inhibitors targeting the PDGFR signaling pathway. The experimental protocol can be adapted to other kinase assay formats, such as non-radiometric methods (e.g., ADP-Glo, HTRF), depending on the available resources and throughput requirements.
References
- 1. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Platelet-derived growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for KN1022 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KN1022 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1] It belongs to a class of quinazoline derivatives that have been developed to target the phosphorylation of PDGFR, a key signaling node implicated in various cellular processes, including proliferation, migration, and survival. Dysregulation of the PDGFR signaling pathway is a hallmark of numerous pathologies, including various cancers and fibrotic diseases, making it a critical target for therapeutic intervention.
This document provides detailed application notes and protocols for the use of this compound in a cell culture setting. It is intended to guide researchers in designing and executing experiments to investigate the biological effects of this compound on cells.
Mechanism of Action
This compound exerts its biological effects by inhibiting the autophosphorylation of PDGFR upon ligand binding. Platelet-derived growth factors (PDGFs) bind to the extracellular domain of PDGFRs (PDGFRα and PDGFRβ), inducing receptor dimerization. This dimerization brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation on specific tyrosine residues. These phosphorylated tyrosines serve as docking sites for various downstream signaling proteins, activating critical intracellular cascades such as the Ras-MAPK and PI3K-AKT pathways, which in turn promote cell growth, proliferation, and survival. This compound, by blocking the initial phosphorylation event, effectively abrogates these downstream signals.
Data Presentation
The following table summarizes the in vitro activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PDGFR Phosphorylation) | 0.24 µM | Porcine Vascular Smooth Muscle Cells | [1] |
| IC50 (Cell Proliferation) | ~0.3 µM | PDGF-BB-induced Porcine Vascular Smooth Muscle Cells | [1] |
Signaling Pathway
The diagram below illustrates the PDGFR signaling pathway and the point of inhibition by this compound.
Caption: PDGFR Signaling Pathway and this compound Inhibition.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound, calculate the amount of powder needed to prepare a 10 mM stock solution in DMSO.
-
Aseptically weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Cell Proliferation Assay (MTS/MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of PDGF-responsive cells.
Materials:
-
PDGF-responsive cell line (e.g., NIH3T3, primary vascular smooth muscle cells)
-
Complete growth medium
-
Serum-free or low-serum medium
-
Recombinant human PDGF-BB
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Plate reader
Experimental Workflow:
Caption: Workflow for Cell Proliferation Assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Serum Starvation: The next day, aspirate the growth medium and wash the cells once with sterile PBS. Add 100 µL of serum-free or low-serum (e.g., 0.5% FBS) medium to each well and incubate for 18-24 hours to synchronize the cells in a quiescent state.
-
This compound Treatment: Prepare serial dilutions of this compound in the low-serum medium. A typical concentration range to test would be from 0.01 µM to 10 µM. Remove the starvation medium and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Incubate for 1-2 hours.
-
PDGF Stimulation: Prepare a solution of PDGF-BB in low-serum medium at a concentration that induces submaximal proliferation (e.g., 10-50 ng/mL). Add 10 µL of this solution to each well (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTS/MTT Assay: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Subtract the background absorbance and normalize the data to the vehicle-treated, PDGF-stimulated control. Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot Analysis of PDGFR Phosphorylation and Downstream Signaling
This protocol allows for the direct assessment of this compound's inhibitory effect on PDGFR phosphorylation and key downstream signaling pathways.
Materials:
-
PDGF-responsive cell line
-
6-well or 10 cm cell culture plates
-
Serum-free or low-serum medium
-
Recombinant human PDGF-BB
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and an antibody against a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum starve the cells overnight as described in Protocol 2.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or vehicle (DMSO) for 1-2 hours.
-
PDGF Stimulation: Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control. Compare the levels of phosphorylated proteins in this compound-treated samples to the vehicle-treated, PDGF-stimulated control.
Conclusion
This compound is a valuable research tool for investigating the role of PDGFR signaling in various biological systems. The protocols provided here offer a framework for characterizing the in vitro effects of this inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful experimental design and data analysis will be crucial for obtaining robust and reproducible results.
References
Application Notes and Protocols for KN1022 Administration in Mouse Models
A comprehensive guide for researchers, scientists, and drug development professionals.
Disclaimer
Initial searches for "KN1022" did not yield specific results for a therapeutic agent with this designation in publicly available scientific literature and databases. The information presented in these application notes is based on general protocols for administering therapeutic agents to mouse models in preclinical cancer research. It is imperative that researchers consult specific literature and safety data for the particular compound being investigated once its identity is confirmed. The protocols provided herein should be adapted based on the specific characteristics of the therapeutic agent, the tumor model, and the experimental objectives.
Introduction
The administration of novel therapeutic agents in mouse models is a critical step in preclinical drug development. These studies provide essential data on a compound's efficacy, pharmacokinetics, pharmacodynamics, and toxicity profile. This document outlines standardized procedures and considerations for the administration of a hypothetical therapeutic agent, designated here as this compound, in various mouse models of cancer. The protocols are designed to ensure reproducibility and generate robust data for the evaluation of the agent's therapeutic potential.
General Experimental Workflow
The successful execution of in vivo studies involving the administration of therapeutic agents like this compound requires careful planning and a systematic approach. The following diagram illustrates a typical experimental workflow.
Caption: A generalized workflow for preclinical studies involving the administration of a therapeutic agent in mouse models.
Key Experimental Protocols
Detailed methodologies for critical stages of the in vivo study are provided below. These protocols should be adapted to the specific requirements of the research.
Cell Line-Derived Xenograft (CDX) Model Protocol
Objective: To establish tumors from a human cancer cell line in immunodeficient mice to evaluate the efficacy of this compound.
Materials:
-
Human cancer cell line of interest
-
Culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® or other appropriate extracellular matrix
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 107 cells/mL. Keep cells on ice.
-
Animal Preparation: Anesthetize the mouse. Shave and sterilize the injection site (typically the flank).
-
Tumor Implantation: Inject 100 µL of the cell suspension (1 x 106 cells) subcutaneously into the flank of the mouse.
-
Tumor Growth Monitoring: Monitor mice daily for tumor appearance. Once tumors are palpable, measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm3), randomize mice into treatment and control groups.
This compound Administration Protocol
Objective: To administer this compound to tumor-bearing mice according to the study design.
Materials:
-
This compound therapeutic agent
-
Vehicle control (e.g., saline, DMSO, PBS)
-
Appropriate administration equipment (e.g., oral gavage needles, syringes for injection)
-
Animal scale
Procedure:
-
Formulation Preparation: Prepare the this compound formulation at the desired concentration in the appropriate vehicle. Prepare the vehicle control in parallel.
-
Dose Calculation: Calculate the dose for each mouse based on its body weight.
-
Administration: Administer this compound via the predetermined route (e.g., oral gavage, intraperitoneal injection, intravenous injection) and schedule.
-
Monitoring: Monitor mice for any signs of toxicity, including changes in body weight, behavior, and physical appearance, immediately after dosing and daily thereafter.
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | N | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | P-value |
| Vehicle Control | 10 | 125.5 ± 10.2 | 1580.3 ± 150.7 | - | - |
| This compound (10 mg/kg) | 10 | 128.1 ± 11.5 | 750.6 ± 95.4 | 52.5 | <0.01 |
| This compound (30 mg/kg) | 10 | 126.8 ± 10.9 | 320.1 ± 45.8 | 79.7 | <0.001 |
Table 2: Body Weight Changes
| Treatment Group | N | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Endpoint (g) ± SEM | Maximum Mean Body Weight Loss (%) |
| Vehicle Control | 10 | 20.5 ± 0.5 | 22.1 ± 0.6 | 0 |
| This compound (10 mg/kg) | 10 | 20.3 ± 0.4 | 21.5 ± 0.5 | 1.2 |
| This compound (30 mg/kg) | 10 | 20.6 ± 0.5 | 19.8 ± 0.7 | 4.5 |
Potential Signaling Pathway of Action
The mechanism of action of a novel therapeutic agent is a critical area of investigation. Assuming this compound is an inhibitor of a key oncogenic signaling pathway, such as the PI3K/AKT/mTOR pathway, the following diagram illustrates its potential mechanism.
Caption: Hypothetical mechanism of action of this compound as a PI3K inhibitor, leading to the blockade of downstream signaling and inhibition of cell proliferation.
Conclusion
These application notes provide a foundational framework for the administration and evaluation of the hypothetical therapeutic agent this compound in mouse models of cancer. Adherence to detailed and standardized protocols is essential for generating high-quality, reproducible data that can effectively guide further drug development efforts. Researchers are strongly encouraged to adapt these general guidelines to the specific characteristics of their therapeutic agent and experimental system.
Application Notes and Protocols for the Use of KN1022 in Tumor Growth Inhibition
For research use only. Not for use in diagnostic procedures.
Introduction
KN1022 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) phosphorylation.[1] It belongs to the quinazoline class of compounds, a well-established scaffold for the development of protein kinase inhibitors used in oncology.[2][3][4][5][6] While this compound was initially characterized as a potent inhibitor of PDGFR with an IC50 of 0.24 μM, there is limited publicly available data on its specific application in tumor growth inhibition studies.[1] These application notes provide a generalized framework and protocols for evaluating the anti-tumor activity of this compound or similar quinazoline-based PDGFR inhibitors. The methodologies described are based on standard preclinical assays used to characterize novel anti-cancer agents.
Mechanism of Action
This compound functions by inhibiting the phosphorylation of PDGFR. The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in cell proliferation, migration, and angiogenesis, all of which are hallmarks of cancer.[2][7] In many cancers, the PDGFR is overexpressed or constitutively activated, leading to uncontrolled tumor growth and survival. By blocking the phosphorylation of PDGFR, this compound is expected to inhibit downstream signaling cascades, thereby impeding tumor progression.
References
- 1. 4-(6,7-dimethoxy-4-quinazolinyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide | C21H22N6O5 | CID 9911005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP1678166A2 - Protein kinase inhibitors - Google Patents [patents.google.com]
- 3. ils.unc.edu [ils.unc.edu]
- 4. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic cinnamylphenol derivatives as cancer chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Semi-synthesis and anti-tumor evaluation of novel 25-hydroxyprotopanaxadiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxicity of 2-methyl-4, 9-dihydro-1-substituted-1H-imidazo[4,5-g]quinoxaline-4,9-diones and 2,3-disubstituted-5,10-pyrazino[2,3-g]quinoxalinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for KN1022, a PDGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for studies involving KN1022, a potent and selective inhibitor of platelet-derived growth factor receptor (PDGFR) phosphorylation. The following sections detail the mechanism of action, key in vitro and in vivo experimental protocols, and representative data for this compound.
Introduction
This compound is a quinazoline derivative that has been identified as a potent inhibitor of PDGFR phosphorylation with an IC50 of 0.24 μM.[1] By selectively targeting PDGFR, this compound offers a promising therapeutic strategy for diseases characterized by excessive proliferation and migration of smooth muscle cells, such as restenosis following balloon angioplasty. These notes are intended to guide researchers in designing and executing preclinical studies to further evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action: PDGFR Signaling Pathway
Platelet-derived growth factor (PDGF) and its receptor (PDGFR) play a crucial role in regulating cell growth, proliferation, and migration. The binding of PDGF to its receptor triggers receptor dimerization and autophosphorylation of tyrosine residues, initiating a cascade of downstream signaling events. These pathways, including the Ras-MAPK and PI3K-Akt pathways, are central to the proliferative and migratory responses of vascular smooth muscle cells. Dysregulation of this pathway is implicated in the pathogenesis of atherosclerosis and restenosis. This compound exerts its inhibitory effect by blocking the initial phosphorylation of PDGFR, thereby preventing the activation of these downstream signaling cascades.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in preclinical studies.
| Parameter | Value | Experimental System | Reference |
| IC50 (PDGFR Phosphorylation) | 0.24 μM | Porcine Aortic Smooth Muscle Cells | [1] |
| Inhibition of Neointima Formation | Significant reduction at 30 mg/kg/day | Rat Carotid Artery Balloon Injury Model |
Experimental Protocols
In Vitro Studies
1. PDGFR Phosphorylation Assay
This protocol describes an in vitro assay to determine the inhibitory effect of this compound on PDGF-induced PDGFR phosphorylation in porcine aortic smooth muscle cells (PASMCs).
Materials:
-
Porcine Aortic Smooth Muscle Cells (PASMCs)
-
DMEM/F12 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Recombinant human PDGF-BB
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-phospho-PDGFRβ (Tyr751) antibody
-
Anti-PDGFRβ antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Protocol:
-
Culture PASMCs in DMEM/F12 medium until they reach 80-90% confluency.
-
Serum-starve the cells for 24 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-PDGFRβ and total PDGFRβ overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and calculate the ratio of phosphorylated PDGFRβ to total PDGFRβ.
2. Smooth Muscle Cell Proliferation Assay
This protocol outlines a method to assess the effect of this compound on PDGF-induced proliferation of PASMCs using a BrdU incorporation assay.
Materials:
-
Porcine Aortic Smooth Muscle Cells (PASMCs)
-
DMEM/F12 medium supplemented with 10% FBS
-
Recombinant human PDGF-BB
-
This compound
-
BrdU Cell Proliferation Assay Kit
Protocol:
-
Seed PASMCs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours.
-
Treat the cells with various concentrations of this compound or vehicle control in the presence of PDGF-BB (e.g., 25 ng/mL) for 24 hours.
-
Add BrdU to the medium and incubate for an additional 4 hours.
-
Fix the cells and perform the BrdU immunoassay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
In Vivo Studies
Rat Carotid Artery Balloon Injury Model
This in vivo model is used to evaluate the effect of this compound on neointima formation following vascular injury, a key process in restenosis.
Materials:
-
Male Sprague-Dawley rats (350-400 g)
-
2F Fogarty balloon catheter
-
This compound formulation for oral administration (e.g., suspended in 0.5% methylcellulose)
-
Anesthesia (e.g., ketamine/xylazine)
-
Surgical instruments
-
Tissue fixation and embedding reagents
-
Hematoxylin and eosin (H&E) and Elastica van Gieson (EVG) stains
Protocol:
-
Anesthetize the rats and expose the left common carotid artery.
-
Introduce a 2F Fogarty balloon catheter through the external carotid artery into the common carotid artery.
-
Induce endothelial denudation by inflating the balloon and withdrawing it three times.
-
Remove the catheter and ligate the external carotid artery.
-
Administer this compound (e.g., 30 mg/kg/day) or vehicle control orally, starting 3 days before surgery and continuing for 14 days after surgery.
-
At day 14 post-injury, euthanize the animals and perfuse-fix the carotid arteries.
-
Excise the injured carotid arteries, embed in paraffin, and cut cross-sections.
-
Stain the sections with H&E and EVG to visualize the neointima and media.
-
Perform morphometric analysis to measure the areas of the intima and media, and calculate the intima-to-media ratio.
Conclusion
The experimental designs and protocols outlined in these application notes provide a solid foundation for the preclinical evaluation of this compound. The in vitro assays are crucial for confirming the mechanism of action and determining the potency of the compound, while the in vivo model provides a relevant system for assessing its therapeutic potential in a disease model of restenosis. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and available resources.
References
Application Notes and Protocols for KN1022 (Patritumab Deruxtecan) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of KN1022, also known as Patritumab Deruxtecan or U3-1402, in various animal models. The provided protocols are based on published research and are intended to guide the design and execution of in vivo studies for this HER3-directed antibody-drug conjugate (ADC).
Mechanism of Action
This compound (Patritumab Deruxtecan) is an antibody-drug conjugate that targets the human epidermal growth factor receptor 3 (HER3).[1][2][3][4][5] It is composed of a fully human anti-HER3 IgG1 monoclonal antibody, patritumab, linked to a topoisomerase I inhibitor payload, deruxtecan (DXd), via a tetrapeptide-based cleavable linker.[1][5] The mechanism of action involves the binding of the antibody component to HER3 on the surface of tumor cells, leading to the internalization of the ADC.[1] Within the lysosome of the cancer cell, the linker is cleaved, releasing the cytotoxic payload DXd.[1] DXd then induces DNA damage and apoptosis, leading to tumor cell death.[1]
DOT script for this compound Mechanism of Action
Figure 1. Mechanism of action of this compound (Patritumab Deruxtecan).
Dosage for Animal Studies
The following tables summarize the dosages of this compound used in various preclinical animal models as reported in published studies.
Table 1: Efficacy Studies in Mouse Xenograft Models
| Cancer Type | Animal Model | Cell Line | Dosage (mg/kg) | Administration Route | Dosing Schedule | Reference |
| Breast Cancer | Nude Mice | MDA-MB-453 | 0.375, 0.75, 1.5, 3, 6 | Intravenous (IV) | Single dose | [1] |
| Breast Cancer | Nude Mice | MDA-MB-453 | 3 | Intravenous (IV) | Weekly, 3 times | [1] |
| Breast Cancer | Nude Mice | HCC1569 | 3 | Intravenous (IV) | Weekly, 3 times | [1] |
| Colorectal Cancer | Nude Mice | DiFi, SW620, Colo320DM, HCT15 | 10 | Intravenous (IV) | Weekly, 4 times | [6][7] |
| Melanoma | DBA/2NCrl Mice | CM-3 (syngeneic) | Not Specified | Not Specified | Not Specified | [4] |
Table 2: Toxicology Studies
| Animal Model | Dosage (mg/kg) | Administration Route | Study Duration | Key Findings | Reference |
| Rats | Not Specified | Not Specified | Not Specified | Acceptable toxicity | [1][2] |
| Monkeys | Not Specified | Not Specified | Not Specified | Acceptable toxicity | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in animal models, compiled from published literature.
Protocol 1: Human Cancer Cell Line Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo antitumor efficacy of this compound.
1. Cell Culture and Animal Husbandry:
- Human cancer cell lines (e.g., MDA-MB-453 for breast cancer, DiFi or SW620 for colorectal cancer) are cultured in appropriate media and conditions as recommended by the supplier.[6][7]
- Female athymic nude mice (or other appropriate immunodeficient strain), typically 6-8 weeks old, are used.
- Animals are housed in a pathogen-free environment with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water.
2. Tumor Implantation:
- Harvest cultured cancer cells during their exponential growth phase.
- Resuspend the cells in a suitable medium, such as a 1:1 mixture of culture medium and Matrigel, to a final concentration of approximately 5 x 106 to 1 x 107 cells per 100 µL.
- Inject the cell suspension subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
- Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width2) / 2.
- When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
4. Drug Preparation and Administration:
- Reconstitute this compound (Patritumab Deruxtecan) in a suitable vehicle, such as sterile saline or phosphate-buffered saline (PBS), to the desired concentration. The specific formulation details are often proprietary.
- Administer the drug intravenously (IV) via the tail vein at the dosages and schedules specified in the study design (e.g., 3 mg/kg weekly for 3 weeks).[1]
- The control group should receive the vehicle alone.
5. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight of the mice throughout the study.
- The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
DOT script for Xenograft Model Workflow
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"Tumor_Implantation" [label="2. Tumor Implantation\n(Subcutaneous injection in nude mice)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Tumor_Growth" [label="3. Tumor Growth Monitoring\n(Calipers, Volume Calculation)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"Randomization" [label="4. Randomization\n(Based on tumor volume)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Treatment" [label="5. Treatment Administration\n(IV injection of this compound or Vehicle)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Efficacy_Evaluation" [label="6. Efficacy Evaluation\n(Tumor growth inhibition, Body weight)", style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
"Endpoint" [label="7. Endpoint Analysis\n(Tumor excision, Histopathology)", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Cell_Culture" -> "Tumor_Implantation";
"Tumor_Implantation" -> "Tumor_Growth";
"Tumor_Growth" -> "Randomization";
"Randomization" -> "Treatment";
"Treatment" -> "Efficacy_Evaluation";
"Efficacy_Evaluation" -> "Endpoint";
}
Figure 2. General workflow for a xenograft model study with this compound.
Protocol 2: Syngeneic Mouse Model for Immunotherapy Combination Studies
This protocol outlines a syngeneic model to investigate the immunomodulatory effects of this compound and its combination with immune checkpoint inhibitors.[4]
1. Cell Line and Animal Model:
- Use a murine cancer cell line that expresses HER3 (e.g., CM-3 melanoma) and is compatible with the chosen immunocompetent mouse strain (e.g., DBA/2NCrl mice).[4]
- Animals should be housed under standard conditions as described in Protocol 1.
2. Tumor Implantation and Growth Monitoring:
- Follow the tumor implantation and monitoring procedures as described in Protocol 1 for xenograft models.
3. Treatment Regimen:
- Administer this compound at an effective dose determined from previous efficacy studies.
- For combination studies, administer an anti-PD-1 antibody (or other immune checkpoint inhibitor) at a standard dose and schedule.
- Include control groups for vehicle, this compound alone, and the immune checkpoint inhibitor alone.
4. Evaluation of Antitumor Immunity:
- At specified time points, collect tumors and tumor-draining lymph nodes.
- Perform flow cytometry to analyze the infiltration and activation status of various immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
- Measure the levels of cytokines and chemokines in the tumor microenvironment using techniques like ELISA or multiplex assays.
- Assess for the induction of immunogenic cell death markers, such as the release of high-mobility group box-1 (HMGB-1).[4]
Protocol 3: General Toxicology Assessment
While detailed protocols from specific toxicology studies of this compound are not publicly available, a general approach for non-GLP toxicology assessment in rodents is provided below.
1. Animal Model and Dosing:
- Use healthy, young adult rats or mice.
- Administer this compound intravenously at multiple dose levels, including a vehicle control group. Doses should be selected based on efficacy studies and a maximum tolerated dose (MTD) study.
2. Clinical Observations:
- Perform daily clinical observations for signs of toxicity, including changes in behavior, appearance, and activity.
- Record body weight and food consumption at regular intervals.
3. Hematology and Clinical Chemistry:
- At the end of the study, collect blood samples for complete blood count (CBC) and serum clinical chemistry analysis to assess effects on hematopoietic and organ function.
4. Necropsy and Histopathology:
- Perform a full necropsy on all animals.
- Collect and weigh major organs.
- Preserve organs in formalin for histopathological examination to identify any treatment-related microscopic changes.
Disclaimer
These application notes and protocols are for informational purposes only and are intended for use by qualified scientific professionals. The information provided is based on a review of publicly available scientific literature. Researchers should critically evaluate this information in the context of their own experimental designs and institutional guidelines. All animal studies must be conducted in compliance with applicable animal welfare regulations and with the approval of an Institutional Animal Care and Use Committee (IACUC).
References
- 1. Patritumab deruxtecan (HER3-DXd), a novel HER3 directed antibody drug conjugate, exhibits in vitro activity against breast cancer cells expressing HER3 mutations with and without HER2 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. JCI - Usage information: U3-1402 sensitizes HER3-expressing tumors to PD-1 blockade by immune activation [jci.org]
- 4. U3-1402 sensitizes HER3-expressing tumors to PD-1 blockade by immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - U3-1402 sensitizes HER3-expressing tumors to PD-1 blockade by immune activation [jci.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for KN1022, a PDGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
KN1022 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway.[1] As a critical regulator of cell proliferation, migration, and survival, the PDGFR pathway is a key target in various pathological conditions, including cancer and fibrosis. This compound exerts its inhibitory effect on the phosphorylation of PDGFR with an IC50 of 0.24 μM, making it a valuable tool for in vitro studies aimed at elucidating the role of PDGFR signaling and for preliminary drug discovery efforts.[1] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common cell-based assays.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | Platelet-Derived Growth Factor Receptor (PDGFR) Phosphorylation | [1] |
| IC50 | 0.24 μM | [1] |
| CAS Number | 205255-11-4 |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
-
Calibrated pipettes and sterile filter tips
Protocol:
-
Determine the Desired Stock Concentration: A common starting stock concentration for in vitro studies is 10 mM. To prepare a 10 mM stock solution, first calculate the required mass of this compound using its molecular weight.
-
Weighing the Compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube. It is advisable to handle the compound in a chemical fume hood.
-
Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO.
-
Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, the following steps can be taken:
-
Warming: Gently warm the solution in a water bath or on a heat block at a temperature not exceeding 40°C for 5-10 minutes.
-
Sonication: Place the tube in a sonicator bath for 5-10 minutes.
-
-
Visual Inspection: Visually inspect the solution to ensure that the compound has completely dissolved and no particulates are visible.
-
Sterilization (Optional): If the stock solution is to be used in sterile cell culture applications, it can be sterilized by filtering through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.
-
Handle the powdered compound in a chemical fume hood to avoid inhalation.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
In Vitro PDGFR Phosphorylation Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound on PDGFR phosphorylation in a cell-based assay.
Materials:
-
Cells expressing PDGFR (e.g., NIH-3T3, primary fibroblasts)
-
Cell culture medium and supplements
-
Platelet-Derived Growth Factor (PDGF) ligand (e.g., PDGF-BB)
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-PDGFR, anti-total-PDGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blot detection
Protocol:
-
Cell Seeding: Seed the cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal levels of receptor phosphorylation, serum-starve the cells by replacing the growth medium with a low-serum or serum-free medium for 12-24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the serum-free medium. Aspirate the starvation medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO-treated) group. Incubate the cells with the inhibitor for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells by adding PDGF ligand to the medium at a predetermined optimal concentration (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Immediately after stimulation, aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, and scrape the cells.
-
Protein Quantification: Collect the cell lysates and determine the protein concentration of each sample using a protein assay kit.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PDGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To control for protein loading, the membrane can be stripped and re-probed with an antibody against total PDGFR.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-PDGFR signal to the total PDGFR signal. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
Cell Proliferation Assay
This protocol describes how to evaluate the effect of this compound on cell proliferation using a colorimetric assay such as the MTT or WST-1 assay.
Materials:
-
Cells of interest (e.g., cancer cell lines with known PDGFR expression)
-
Complete growth medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Addition of Proliferation Reagent: Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
Measurement:
-
For the MTT assay, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the percentage of viability against the log of the this compound concentration to determine the GI50 (concentration that causes 50% growth inhibition).
Visualizations
Caption: PDGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for using this compound in cell-based assays.
References
Application Notes and Protocols for p-PDGFR Western Blot Analysis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Western blot analysis to assess the phosphorylation of Platelet-Derived Growth Factor Receptor (PDGFR), a key signaling molecule in various cellular processes and a target in cancer therapy. While the specific inhibitor KN1022 is not documented in publicly available scientific literature as a modulator of PDGFR signaling, the following protocols and data presentation frameworks can be adapted for any investigational compound.
Introduction to PDGFR Signaling
Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that play a crucial role in cell proliferation, migration, and survival.[1] The binding of PDGF ligands to their receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain.[2] This phosphorylation event creates docking sites for various signaling proteins, initiating downstream cascades such as the RAS-MAPK and PI3K-AKT pathways, which are pivotal in normal physiological processes and in the pathology of diseases like cancer.[1][2] Aberrant PDGFR signaling, through overexpression or mutation, is a hallmark of several malignancies, making it an attractive target for therapeutic intervention.[1]
Data Presentation
Quantitative analysis of p-PDGFR levels from Western blot data is crucial for evaluating the efficacy of potential inhibitors. The following tables provide a standardized format for presenting such data, allowing for clear comparison across different experimental conditions.
Table 1: In Vitro Inhibition of PDGF-BB-induced PDGFR Phosphorylation
| Treatment Group | Compound Conc. (µM) | p-PDGFRβ (Tyr751) Signal Intensity (Arbitrary Units) | Total PDGFRβ Signal Intensity (Arbitrary Units) | Normalized p-PDGFRβ/Total PDGFRβ Ratio | % Inhibition of PDGFR Phosphorylation |
| Vehicle Control | 0 | 0% | |||
| PDGF-BB (50 ng/mL) | 0 | N/A | |||
| Test Compound + PDGF-BB | 0.1 | ||||
| Test Compound + PDGF-BB | 1 | ||||
| Test Compound + PDGF-BB | 10 | ||||
| Positive Control (Imatinib) + PDGF-BB | 1 |
This table is a template for researchers to input their experimental data.
Table 2: Downstream Signaling Pathway Modulation
| Treatment Group | Compound Conc. (µM) | p-Akt (Ser473) / Total Akt Ratio | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 Ratio |
| Vehicle Control | 0 | ||
| PDGF-BB (50 ng/mL) | 0 | ||
| Test Compound + PDGF-BB | 1 | ||
| Positive Control (Imatinib) + PDGF-BB | 1 |
This table is a template for researchers to input their experimental data.
Experimental Protocols
This section details the methodology for performing a Western blot analysis to determine the phosphorylation status of PDGFR in response to stimulation and inhibition.
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line with endogenous or overexpressed PDGFR (e.g., NIH/3T3, primary vascular smooth muscle cells) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once the cells reach the desired confluency, wash them twice with phosphate-buffered saline (PBS) and then culture them in a serum-free medium for 12-24 hours. This step is crucial to reduce basal levels of receptor phosphorylation.
-
Inhibitor Pre-treatment: Prepare stock solutions of the test compound (e.g., this compound) and a known PDGFR inhibitor (e.g., Imatinib) in an appropriate solvent (e.g., DMSO). Dilute the inhibitors to the desired final concentrations in a serum-free medium. Add the diluted inhibitors to the cells and incubate for a predetermined time (e.g., 1-4 hours) at 37°C.
-
PDGF Stimulation: Following the inhibitor pre-treatment, stimulate the cells with a known concentration of a PDGF ligand, such as PDGF-BB (e.g., 50 ng/mL), for a short period (e.g., 10-15 minutes) at 37°C to induce PDGFR phosphorylation.
Lysate Preparation
-
Cell Lysis: After stimulation, place the culture plates on ice and aspirate the medium. Wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated PDGFR (e.g., anti-p-PDGFRβ Tyr751) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the antibodies and reprobed with an antibody against total PDGFR.
Diagrams
Caption: PDGFR Signaling Pathway.
Caption: Western Blot Experimental Workflow.
References
Troubleshooting & Optimization
KN1022 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of KN1022, a potent inhibitor of platelet-derived growth factor receptor (PDGFR) phosphorylation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO.
Q2: How do I dissolve this compound to make a stock solution?
A2: To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of DMSO. To aid dissolution, it is recommended to use ultrasonication and gentle warming (e.g., in a 37°C water bath). Vortex the solution until the compound is completely dissolved.
Q3: What is the solubility of this compound in common solvents?
A3: Quantitative solubility data for this compound in common solvents is summarized in the table below. Please note that solubility can be affected by temperature, pH, and the purity of the compound and solvent.
| Solvent | Solubility (mg/mL) | Molar Equivalent | Notes |
| DMSO | ≥ 50 | ≥ 114.04 mM | High solubility, ideal for stock solutions. |
| Ethanol | < 1 | - | Low solubility. |
| Water | < 0.1 | - | Practically insoluble. |
| PBS (pH 7.2) | < 0.1 | - | Practically insoluble. |
Q4: My this compound precipitated when I diluted the DMSO stock solution in my aqueous-based assay buffer. What should I do?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds like this compound. Here are some solutions:
-
Decrease the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay medium, as higher concentrations can be toxic to cells and may cause the compound to precipitate.
-
Use a co-solvent: For in vivo studies or certain in vitro assays, a co-solvent system may be necessary. See the detailed protocols below.
-
Stepwise dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform serial dilutions in the buffer to gradually decrease the DMSO concentration.
Q5: How should I store this compound stock solutions?
A5: Store this compound stock solutions at -20°C or -80°C in tightly sealed aliquots to minimize freeze-thaw cycles. When stored properly, stock solutions in DMSO are stable for several months.
Troubleshooting Guides
Issue 1: this compound Powder is Difficult to Dissolve
If you are experiencing difficulty dissolving this compound powder in DMSO, follow this troubleshooting workflow:
Issue 2: Precipitation in Aqueous Solution for In Vitro Assays
Precipitation of this compound in cell culture media or other aqueous buffers can lead to inaccurate results. This guide will help you troubleshoot this issue.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 438.44 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Ultrasonic water bath
-
-
Procedure:
-
Weigh out 4.38 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 2 minutes.
-
If the solid is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.
-
Gentle warming to 37°C can also be applied if necessary.
-
Once the solution is clear, it is ready for use.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Formulation of this compound for In Vivo Animal Studies
For systemic administration in animal models, a vehicle containing co-solvents is often required to maintain the solubility of this compound.
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
Procedure:
-
Prepare the vehicle by mixing the components in the specified ratios.
-
Dissolve the required amount of this compound in DMSO first.
-
Add PEG300 to the this compound/DMSO solution and mix thoroughly.
-
Add Tween 80 and mix.
-
Finally, add the saline to reach the final volume and mix until a clear solution is obtained.
-
This formulation should be prepared fresh before each use.
Signaling Pathway Context
This compound is an inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR). Understanding the pathway can provide context for experimental design.
Technical Support Center: Optimizing KN1022 Concentration for IC50 Determination
Welcome to the technical support center for KN1022. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental conditions for determining the IC50 (half-maximal inhibitory concentration) of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the IC50 of this compound?
A1: The initial step is to perform a preliminary dose-response experiment across a wide range of this compound concentrations. This will help in narrowing down the concentration range that will be used for the definitive IC50 determination. A recommended starting point is a series of 2-fold or 3-fold dilutions spanning several orders of magnitude (e.g., from nanomolar to micromolar ranges).[1]
Q2: How do I select the appropriate cell line for my IC50 experiment?
A2: The choice of cell line should be guided by the therapeutic target of this compound. It is crucial to use cell lines where the target is expressed and functionally active. If the mechanism of action is unknown, a panel of different cancer cell lines from various tissue origins can be screened.
Q3: What are the critical parameters to control during a cell viability assay?
A3: Several factors can influence the accuracy of cell viability assays.[2] Key parameters to control include:
-
Cell density: Ensure a consistent number of cells are seeded in each well.
-
Incubation time: The duration of drug exposure should be consistent across all experiments.
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Reagent storage and handling: Improper storage of reagents can lead to loss of activity.[3]
-
Environmental conditions: Maintain stable temperature, humidity, and CO2 levels in the incubator.[2]
Q4: My dose-response curve is not sigmoidal. What could be the reason?
A4: A non-sigmoidal dose-response curve can arise from several factors, including the compound's solubility, stability, or a complex mechanism of action.[1] At high concentrations, compound precipitation can lead to a plateau in the response. It is also possible that the compound has biphasic effects (hormesis), where it stimulates at low doses and inhibits at high doses.[1]
Q5: What is the difference between relative and absolute IC50?
A5: A relative IC50 is the concentration at which the response is halfway between the upper and lower plateaus of the dose-response curve. An absolute IC50 is the concentration that produces a 50% reduction in response relative to the untreated control.[4] The choice between them depends on the stability and reliability of the assay controls.[4]
Troubleshooting Guide
This guide addresses common issues encountered during IC50 determination for this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Use a multichannel pipette for cell seeding and reagent addition.- Ensure thorough mixing of cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[5] |
| IC50 value is not reproducible between experiments | - Variation in cell passage number- Inconsistent incubation times- Reagent degradation | - Use cells within a consistent and optimal passage range.[3]- Strictly adhere to the defined incubation period for drug treatment.- Prepare fresh reagents and store them under recommended conditions.[3] |
| Unable to achieve 100% inhibition at the highest concentration | - this compound may be a partial inhibitor.- Solubility limit of this compound has been reached.- The compound may have degraded over the course of the experiment. | - Visually inspect the wells for any signs of compound precipitation.- Confirm the solubility of this compound in the assay medium.- Assess the stability of this compound under experimental conditions. |
| No inhibition observed at any concentration | - The chosen cell line may be resistant to this compound.- The concentration range tested is too low.- The assay method is not sensitive enough. | - Test this compound on a different, potentially more sensitive, cell line.- Expand the concentration range to higher values.- Consider using a more sensitive cell viability assay. |
Experimental Protocols
Cell Viability Assay using MTT
This protocol describes a common method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[5][6][7]
Materials:
-
Target cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Adjust the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
-
Plot the % Viability against the log of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[8]
Data Presentation
Summarize your quantitative data in a structured table for clear comparison.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) ± SD |
| MCF-7 | Breast Cancer | 5.2 ± 0.8 |
| A549 | Lung Cancer | 12.6 ± 1.5 |
| HCT116 | Colon Cancer | 8.9 ± 1.1 |
Visualizations
Signaling Pathway Diagram
This diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, for instance, the JNK pathway, which is involved in cellular responses to stress.[9]
Caption: Hypothetical inhibition of the JNK signaling pathway by this compound.
Experimental Workflow Diagram
This diagram outlines the key steps in determining the IC50 of this compound.
Caption: General experimental workflow for IC50 determination of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 3. platypustech.com [platypustech.com]
- 4. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
KN1022 Stability in Solution and Storage: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of KN1022 in solution and under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information presented here is largely based on studies of structurally similar quinazoline derivatives and general principles of small molecule stability. It is crucial to perform compound-specific validation for your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: What are the recommended storage conditions for solid this compound?
A2: As a general guideline for solid small molecule inhibitors, it is recommended to store this compound at -20°C, protected from light and moisture. Always refer to the manufacturer's Certificate of Analysis (CoA) for specific recommendations.
Q3: How should I store this compound solutions?
A3: For short-term storage (days to a week), aliquots of this compound in an appropriate solvent can typically be stored at -20°C. For long-term storage, it is advisable to store aliquots at -80°C to minimize degradation. Studies on other quinazoline derivatives suggest that storage temperature can significantly impact stability, with 22°C showing better stability than 4°C or 37°C for some compounds in aqueous solutions.[2] Avoid repeated freeze-thaw cycles.
Q4: Is this compound sensitive to light?
A4: Many small molecules, including those with aromatic ring structures like quinazolines, can be photosensitive. It is recommended to protect both solid this compound and its solutions from light. Use amber vials or wrap containers in aluminum foil. Photostability testing, as outlined by ICH guidelines, can determine the intrinsic photosensitivity of the molecule.[3][4][5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in aqueous buffer | - Low aqueous solubility. - Buffer pH affecting solubility. - Exceeding the solubility limit upon dilution from a stock solution. | - Before dilution, ensure the stock solution is fully dissolved. - Warm the solution gently (e.g., to 37°C) to aid dissolution. - Consider using a co-solvent such as ethanol or a surfactant like Tween® 80 in the final aqueous buffer, if compatible with your assay. - Perform a solubility test at your working concentration and in your specific buffer. |
| Loss of compound activity over time in solution | - Degradation of this compound in the solvent. - Instability at the storage temperature. - Adsorption to plasticware. | - Prepare fresh solutions for each experiment. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Perform a stability study in your chosen solvent at the intended storage temperature. Analyze the solution at different time points using HPLC. - Use low-adsorption labware. |
| Inconsistent experimental results | - Inaccurate concentration of stock solution due to degradation. - Pipetting errors. - Variability in experimental conditions. | - Verify the concentration of your stock solution using a spectrophotometer or HPLC with a standard curve. - Prepare fresh dilutions from a new stock aliquot for each experiment. - Ensure consistent handling and storage of this compound solutions across all experiments. |
Summary of Stability Data for Related Quinazoline Derivatives
Since specific quantitative stability data for this compound is not available, the following table summarizes findings for other quinazoline derivatives, which may provide some guidance.
| Compound | Solvent | Concentration | Storage Condition | Observed Stability | Reference |
| BG1188 | Ultrapure Water | 10⁻³ M | 4°C, in the dark | Stable for over 40 days | [1] |
| BG1188 | DMSO | 10⁻³ M | Not specified | Considered unstable | [1] |
| BG1189 | Ultrapure Water | 10⁻³ M | 22°C, in the dark | Stable for up to 23 days | [2] |
| BG1189 | DMSO | Not specified | 22°C, in the dark | Stable for up to 23 days | [2] |
| BG1190 | Ultrapure Water | 10⁻³ M | 22°C, in the dark | Stable for up to 26 days | [2] |
| BG1190 | DMSO | Not specified | 22°C, in the dark | Stable for up to 9 days | [2] |
| Various Quinazoline Derivatives | 0.2% DMSO | Not specified | Not specified | Homogeneous for up to 96 hours | [6] |
Experimental Protocols
General Protocol for Assessing this compound Solution Stability by HPLC
This protocol provides a general framework for determining the stability of this compound in a specific solvent and at a given temperature.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve in the chosen solvent (e.g., DMSO, Ethanol) to a final concentration of 10 mM. Ensure complete dissolution.
-
-
Preparation of Stability Samples:
-
Dilute the stock solution to the desired final concentration (e.g., 100 µM) in the test solvent(s) and/or buffer(s).
-
Dispense aliquots of the solution into appropriate vials (e.g., amber glass HPLC vials).
-
-
Storage Conditions:
-
Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).
-
-
HPLC Analysis:
-
Initial Analysis (T=0): Immediately analyze one aliquot to determine the initial concentration and purity.
-
Time-Point Analysis: Analyze aliquots at predetermined time points (e.g., 24h, 48h, 72h, 1 week, 1 month).
-
HPLC Method:
-
A reverse-phase C18 column is often suitable for quinazoline derivatives.
-
The mobile phase can be a gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate). A study on a related compound used a mobile phase of acetonitrile and orthophosphoric acid (80:20).
-
Detection is typically performed using a UV detector at a wavelength determined by the UV absorbance spectrum of this compound.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the T=0 peak area to determine the percentage of compound remaining.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential hydrolytic degradation of the quinazoline core.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 4. m.youtube.com [m.youtube.com]
- 5. q1scientific.com [q1scientific.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing In Vivo Efficacy of KN1022 (Patritumab Deruxtecan)
Welcome to the technical support center for KN1022, also known as Patritumab Deruxtecan (MK-1022, U3-1402). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vivo experiments with this HER3-directed antibody-drug conjugate (ADC).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (Patritumab Deruxtecan)?
A1: this compound (Patritumab Deruxtecan) is an antibody-drug conjugate that targets Human Epidermal Growth Factor Receptor 3 (HER3).[1][2][3] Its mechanism involves three key steps:
-
Targeted Binding: The monoclonal antibody component, patritumab, specifically binds to the HER3 receptor on the surface of cancer cells.[1][2]
-
Internalization and Payload Release: Upon binding, the ADC-HER3 complex is internalized by the cell through endocytosis. Inside the cell's lysosomes, a cleavable linker is broken down, releasing the cytotoxic payload, a potent topoisomerase I inhibitor (an exatecan derivative, DXd).[1][4][5]
-
Induction of Apoptosis: The released DXd payload causes DNA damage, which ultimately leads to programmed cell death (apoptosis) of the cancer cell.[1][4][5]
A significant feature of this compound is its "bystander effect," where the cell-permeable payload can diffuse out of the targeted cancer cell and kill neighboring tumor cells, regardless of their HER3 expression level.[6]
Q2: What is the role of HER3 in cancer and its signaling pathway?
A2: HER3 is a member of the epidermal growth factor receptor (EGFR) family. While it has impaired kinase activity, it functions as a critical heterodimerization partner for other receptor tyrosine kinases, particularly HER2.[7] This heterodimerization activates downstream signaling pathways, most notably the PI3K/AKT pathway, which is crucial for tumor cell proliferation, survival, and resistance to therapy.[7][8][9][10] HER3 is often overexpressed in various cancers and its upregulation has been linked to resistance against other targeted therapies.[9][10]
Below is a diagram illustrating the HER3 signaling pathway and the mechanism of action of this compound.
Caption: HER3 signaling and this compound mechanism of action.
Q3: What are the key factors influencing the in vivo efficacy of this compound?
A3: Based on preclinical studies, the following factors are crucial for the in vivo efficacy of this compound:
-
HER3 Expression: The antitumor activity of this compound is dependent on HER3 expression on the tumor cells.[4] However, clinical activity has been observed across a broad range of HER3 expression levels.[6][11]
-
Dose and Schedule: Efficacy is dose-dependent.[4][5] Finding the optimal dose that maximizes tumor regression while maintaining an acceptable safety profile is critical.
-
Tumor Model: The choice of xenograft model (cell line-derived vs. patient-derived) can influence outcomes. Patient-derived xenograft (PDX) models have shown significant tumor growth inhibition.[4][5]
-
Combination Therapy: Combining this compound with other agents, such as PD-1 inhibitors, may enhance its antitumor effects by activating an immune response.[12]
Troubleshooting Guide
Issue 1: Suboptimal tumor growth inhibition observed in a xenograft model.
| Potential Cause | Troubleshooting Step |
| Low HER3 expression in the chosen cell line. | Verify HER3 expression levels in your cancer cell line via flow cytometry or immunohistochemistry (IHC) before initiating the in vivo study.[13] |
| Insufficient drug dosage. | Preclinical studies have used doses ranging from 0.75 mg/kg to 10 mg/kg.[4][13][14] Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal efficacious dose for your specific model.[13][14] |
| Inappropriate dosing schedule. | A weekly administration schedule has been shown to be effective in preclinical models.[13][14] |
| Drug stability issues. | Ensure proper storage and handling of this compound according to the manufacturer's instructions to maintain its integrity. |
| Tumor model resistance. | If using a cell line-derived xenograft, consider switching to a patient-derived xenograft (PDX) model, which may better recapitulate human tumor biology.[4][5] |
Issue 2: High toxicity or weight loss in treated animals.
| Potential Cause | Troubleshooting Step |
| Dosage is too high. | Reduce the dose of this compound. The MTD in one study was determined to be around 10 mg/kg when administered weekly.[13][14] Monitor animal body weight closely. |
| Off-target toxicity. | While this compound is targeted, some off-target effects can occur. Ensure the vehicle control group is properly managed to rule out any vehicle-related toxicity. |
| Route of administration. | Intraperitoneal and intravenous administrations have been used in preclinical studies.[12][14] The route of administration may influence the pharmacokinetic and toxicity profiles. |
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound (U3-1402) in various preclinical models.
Table 1: Dose-Dependent Tumor Growth Inhibition (TGI) in a Xenograft Model [4]
| Dose of U3-1402 (mg/kg) | TGI Index (%) at Day 21 |
| 0.75 | 45 |
| 1.5 | 68 |
| 3.0 | 82 |
| 6.0 | 94 |
Table 2: Antitumor Activity in Colorectal Cancer Xenograft Models [14]
| Cell Line | HER3 Expression | KRAS Mutation | Tumor Response to U3-1402 (10 mg/kg) |
| DiFi | High | Wild Type | Regression |
| DLD-1 | Intermediate | Mutated | Regression |
| LoVo | Intermediate | Mutated | Regression |
| SW480 | High | Mutated | Regression |
| SW620 | High | Mutated | Regression |
Experimental Protocols
Protocol 1: General In Vivo Antitumor Efficacy Study
This protocol is a generalized procedure based on methodologies reported in preclinical studies of this compound (U3-1402).[12][13][14]
-
Cell Culture and Animal Models:
-
Culture the selected human cancer cell line (e.g., with known HER3 expression) under standard conditions.
-
Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) for tumor implantation.
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (typically 1 x 106 to 1 x 107 cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-250 mm³).
-
-
Randomization and Dosing:
-
Randomize mice into treatment and control groups.
-
Administer this compound intravenously or intraperitoneally at the desired dose and schedule (e.g., 5 or 10 mg/kg, weekly).[14]
-
The control group should receive a vehicle control (e.g., saline).
-
-
Efficacy Evaluation:
-
Measure tumor volume (e.g., using calipers) two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, tumors can be excised for further analysis (e.g., IHC for biomarkers).
-
Below is a diagram illustrating a typical experimental workflow for an in vivo efficacy study.
Caption: Experimental workflow for an in vivo efficacy study.
References
- 1. assaygenie.com [assaygenie.com]
- 2. What is Patritumab Deruxtecan used for? [synapse.patsnap.com]
- 3. Patritumab deruxtecan (HER3-DXd), a novel HER3 directed antibody drug conjugate, exhibits in vitro activity against breast cancer cells expressing HER3 mutations with and without HER2 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Novel HER3-Targeting Antibody-Drug Conjugate, U3-1402, Exhibits Potent Therapeutic Efficacy through the Delivery of Cytotoxic Payload by Efficient Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HER3 signaling is regulated through a multitude of redundant mechanisms in HER2-driven tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Efficacy and Safety of Patritumab Deruxtecan (HER3-DXd) in EGFR Inhibitor-Resistant, EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. U3-1402 sensitizes HER3-expressing tumors to PD-1 blockade by immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
Technical Support Center: Understanding and Overcoming Resistance to KN1022 (Patritumab Deruxtecan) in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance mechanisms associated with KN1022 (Patritumab Deruxtecan), a HER3-directed antibody-drug conjugate (ADC).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (Patritumab Deruxtecan)?
This compound, also known as Patritumab Deruxtecan (HER3-DXd), is an antibody-drug conjugate.[1][2] It is comprised of a human anti-HER3 antibody, patritumab, linked to a topoisomerase I inhibitor payload, an exatecan derivative (DXd), via a stable tetrapeptide-based cleavable linker.[1][2][3] The antibody component specifically targets the HER3 receptor on the surface of cancer cells. Following binding, the ADC is internalized by the cell and trafficked to the lysosome. Inside the lysosome, the linker is cleaved by enzymes that are upregulated in cancer cells, releasing the cytotoxic payload (DXd).[4] DXd then induces DNA damage and apoptosis. The cell-permeable nature of the payload allows for a "bystander effect," where it can also kill neighboring tumor cells that may not express HER3.[4]
Q2: What are the known or potential mechanisms of resistance to this compound in cancer cells?
Resistance to antibody-drug conjugates like this compound is a multifaceted issue that can arise from various alterations within the cancer cell.[5][6] The primary mechanisms can be categorized as follows:
-
Target-Related Resistance:
-
Reduced HER3 Expression: A decrease in the cell surface expression of the HER3 target can limit the binding of this compound, thereby reducing its efficacy.[7] However, clinical data suggests that this compound can be effective across a range of HER3 expression levels.[1][7]
-
HER3 Mutations: Acquired mutations in the ERBB3 gene (encoding HER3) at the time of tumor progression have been identified as a potential resistance mechanism.[8]
-
-
Payload-Related Resistance:
-
Topoisomerase I (TOP1) Mutations: As the payload of this compound is a topoisomerase I inhibitor, mutations in the TOP1 gene can prevent the drug from binding to its target, leading to resistance.[8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump the cytotoxic payload out of the cell, reducing its intracellular concentration and effectiveness.[9]
-
-
Impaired ADC Processing and Trafficking:
-
Inefficient Internalization: Changes in the endocytic pathway can lead to reduced internalization of the ADC after it binds to HER3.[6]
-
Altered Lysosomal Function: Lysosomal degradation of the ADC and cleavage of the linker are crucial for payload release.[5][6] Any impairment in lysosomal function could hinder this process.
-
-
Activation of Bypass Signaling Pathways:
-
Cancer cells can activate alternative survival pathways to compensate for the effects of this compound. While this compound has shown efficacy in tumors with various resistance mechanisms to EGFR tyrosine kinase inhibitors (TKIs) by targeting the HER3 bypass pathway, it is conceivable that other pathways could be activated to confer resistance to this compound itself.[10][11]
-
Troubleshooting Guides
Problem: Reduced this compound efficacy in a previously sensitive cancer cell line.
This guide provides a systematic approach to investigate the potential mechanisms of acquired resistance to this compound in your cell line model.
Step 1: Confirm and Quantify Resistance
-
Experiment: Cell Viability/Cytotoxicity Assay (e.g., MTS, MTT, or CellTiter-Glo®).
-
Methodology:
-
Seed both the parental (sensitive) and the suspected resistant cell lines in 96-well plates.
-
Treat the cells with a range of this compound concentrations for a predetermined duration (e.g., 72-96 hours).
-
Perform the viability assay according to the manufacturer's protocol.
-
Calculate the IC50 (half-maximal inhibitory concentration) for both cell lines. A significant increase in the IC50 value for the resistant line confirms resistance.
-
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental | 1.5 | 1x |
| Resistant | 45.2 | 30.1x |
| Caption: Example data from a cell viability assay showing a 30-fold increase in this compound IC50 in a resistant cell line compared to the parental line. |
Step 2: Investigate Target (HER3) Expression
-
Experiment 1: Flow Cytometry for Cell Surface HER3
-
Methodology:
-
Harvest parental and resistant cells.
-
Incubate cells with a fluorescently labeled anti-HER3 antibody.
-
Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI), which corresponds to the level of surface HER3 expression.
-
-
-
Experiment 2: Western Blot for Total HER3
-
Methodology:
-
Lyse parental and resistant cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against HER3, followed by a secondary antibody conjugated to HRP.
-
Detect the signal using a chemiluminescence substrate. Use a loading control (e.g., GAPDH, β-actin) for normalization.
-
-
Step 3: Analyze the Cytotoxic Payload's Target and Efflux
-
Experiment 1: Gene Sequencing of TOP1
-
Methodology:
-
Isolate genomic DNA from both parental and resistant cell lines.
-
Amplify the coding region of the TOP1 gene using PCR.
-
Sequence the PCR products (Sanger or Next-Generation Sequencing) to identify any potential resistance-conferring mutations in the resistant cell line.
-
-
-
Experiment 2: qRT-PCR for ABC Transporter Expression
-
Methodology:
-
Isolate total RNA from parental and resistant cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for ABC transporter genes (e.g., ABCG2, ABCB1).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH) and compare the relative expression between the two cell lines.
-
-
| Gene | Parental Cell Line (Relative Expression) | Resistant Cell Line (Relative Expression) | Fold Change |
| ABCG2 | 1.0 | 15.3 | 15.3x |
| ABCB1 | 1.2 | 1.5 | 1.25x |
| Caption: Example qRT-PCR data indicating a significant upregulation of the ABCG2 drug efflux pump in the resistant cell line. |
Step 4: Assess ADC Internalization and Trafficking
-
Experiment: Confocal Microscopy
-
Methodology:
-
Label this compound with a fluorescent dye (if a pre-labeled version is not available).
-
Incubate parental and resistant cells with the fluorescently labeled this compound for various time points.
-
Fix and permeabilize the cells.
-
Stain for early endosomes (e.g., EEA1) and lysosomes (e.g., LAMP1).
-
Image the cells using a confocal microscope to visualize the co-localization of this compound with endosomal and lysosomal markers. Reduced co-localization in the resistant line may suggest impaired trafficking.
-
-
Visualizing Workflows and Pathways
Caption: A troubleshooting workflow for investigating this compound resistance.
References
- 1. adcreview.com [adcreview.com]
- 2. Patritumab Deruxtecan Data at ASCO Demonstrates Tumor Response Across Multiple Resistance Mechanisms in Patients with Advanced EGFR-Mutated NSCLC- Daiichi Sankyo US [daiichisankyo.us]
- 3. oaepublish.com [oaepublish.com]
- 4. researchgate.net [researchgate.net]
- 5. Resistance to antibody-drug conjugates in breast cancer: mechanisms and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - Antibody-drug conjugates in breast cancer: overcoming resistance and boosting immune response [jci.org]
- 7. Patritumab deruxtecan: advancing the treatment landscape for EGFR-resistant non-small cell lung cancer - Parisi - AME Clinical Trials Review [actr.amegroups.org]
- 8. Translational insights and overall survival in the U31402-A-U102 study of patritumab deruxtecan (HER3-DXd) in EGFR-mutated NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HER2-/HER3-Targeting Antibody—Drug Conjugates for Treating Lung and Colorectal Cancers Resistant to EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dailynews.ascopubs.org [dailynews.ascopubs.org]
interpreting unexpected results with KN1022
Introduction
Welcome to the technical support center for KN1022, a potent and selective ATP-competitive inhibitor of Kinase Alpha (KA). This compound is designed for preclinical research to investigate the role of the KA signaling pathway in oncogenesis. Its primary mechanism of action is the inhibition of KA phosphorylation, leading to decreased proliferation in cancer cell lines with aberrant KA signaling.
This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected experimental results. While this compound has been rigorously tested for specificity, the complex nature of kinase signaling can sometimes lead to outcomes that deviate from initial expectations.[1][2] Common challenges in kinase inhibitor studies include off-target effects, paradoxical pathway activation, and variability in potency measurements.[1][3][4][5]
Troubleshooting Guides
This section addresses specific unexpected results that may be encountered during your experiments with this compound.
Issue 1: Paradoxical Increase in Cell Proliferation
Question: I'm treating KA-overexpressing cancer cells with this compound and observing an increase in cell proliferation at certain concentrations, contrary to the expected anti-proliferative effect. Why is this happening?
Possible Causes and Solutions:
A paradoxical increase in proliferation is a known phenomenon with some kinase inhibitors and often points to complex cellular feedback mechanisms or off-target effects.[1][6][7] Specifically, inhibitors targeting the RAF-MEK-ERK pathway have been shown to cause this effect in cells with wild-type BRAF but mutated RAS.[6][7]
-
Cause A: Feedback Loop Activation: Inhibition of Kinase Alpha might trigger a compensatory feedback loop that activates a parallel pro-survival pathway. For example, inhibition of a primary pathway can sometimes relieve negative feedback on a receptor tyrosine kinase (RTK), leading to activation of alternative growth pathways like the PI3K/AKT pathway.
-
Cause B: RAF Dimerization and Transactivation: In some contexts, inhibitor binding to one kinase monomer can promote the dimerization and transactivation of another, leading to downstream signal activation instead of inhibition.[7][8] This is particularly well-documented for RAF inhibitors in RAS-mutant cells.[1][6]
Troubleshooting Workflow:
-
Confirm the Effect: Repeat the cell viability assay across a broad range of this compound concentrations to confirm the paradoxical effect and identify the precise concentration window where it occurs.
-
Analyze Key Signaling Pathways: Use Western Blotting to probe for the phosphorylation status of key proteins in the KA pathway and parallel pro-survival pathways (e.g., p-ERK, p-AKT, p-S6). An increase in phosphorylation of proteins outside the target KA pathway would suggest activation of a compensatory mechanism.
-
Perform a Kinome Scan: To identify unintended targets, a kinome-wide profiling assay can reveal if this compound is inhibiting other kinases with high affinity, which might explain the unexpected phenotype.[4][9][10]
Hypothetical Data: Paradoxical Proliferation in HT-29 Cells
The following table illustrates a hypothetical dose-response experiment where this compound induces proliferation at lower concentrations.
| This compound Conc. (nM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100% | 4.5% |
| 1 | 105% | 5.1% |
| 10 | 118% | 6.2% |
| 100 | 110% | 5.8% |
| 1000 | 75% | 4.9% |
| 10000 | 40% | 3.8% |
Workflow for Investigating Paradoxical Activation
Caption: Troubleshooting workflow for paradoxical cell proliferation.
Issue 2: High Variability in IC50 Values
Question: My calculated IC50 value for this compound varies significantly between experiments and across different cell lines. How can I get more consistent results?
Possible Causes and Solutions:
IC50 values can be influenced by a wide range of experimental parameters.[5][11] Understanding these variables is key to achieving reproducible data.
-
Cause A: Assay Conditions: The IC50 of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration in the assay.[5] Variations in cell density, serum concentration, and incubation time can also impact the result.
-
Cause B: Cell Line Specifics: Different cell lines have varying levels of the target kinase (KA), express different transporter proteins that might efflux the inhibitor, or have mutations in downstream pathway components that confer resistance.[12]
-
Cause C: Data Analysis Methods: The mathematical model used to fit the dose-response curve can influence the final IC50 value.[11]
Troubleshooting Steps:
-
Standardize Assay Protocol:
-
ATP Concentration: For biochemical assays, use a fixed ATP concentration, ideally at or near the Km value for the kinase.
-
Cellular Assays: Ensure consistent cell seeding density and serum concentration. Harvest all data points at the same time point after treatment.
-
Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) constant across all wells.[13]
-
-
Characterize Cell Lines: Before extensive testing, perform a baseline Western Blot to confirm the expression level of Kinase Alpha in each cell line.
-
Consistent Data Analysis: Use a standardized nonlinear regression model (e.g., four-parameter logistic fit) to analyze all dose-response curves.[11] Ensure that top and bottom plateaus are appropriately constrained.
Table: Factors Affecting IC50 Determination
| Parameter | Source of Variability | Recommendation |
| ATP Concentration | Competition with inhibitor at the binding site. | Use ATP at or near the enzyme's Km for biochemical assays. |
| Cell Density | Affects cell health and compound availability per cell. | Optimize and standardize seeding density for all experiments. |
| Incubation Time | Compound degradation or induction of resistance mechanisms. | Establish an optimal, fixed time point for endpoint measurement. |
| Curve Fitting | Different models can yield different values. | Use a consistent nonlinear regression model (e.g., 4PL). |
Issue 3: Suspected Off-Target Activity
Question: I've inhibited the target Kinase Alpha (as confirmed by Western Blot), but I'm still observing a strong cellular phenotype that isn't consistent with known KA pathway functions. Could this be an off-target effect?
Possible Causes and Solutions:
While designed for selectivity, small molecule inhibitors can interact with unintended proteins, a phenomenon known as off-target activity.[3][14][15] These interactions can sometimes be the true driver of a drug's cellular effect.[3]
-
Cause A: Kinase Promiscuity: Many kinases share structural similarities in their ATP-binding pockets, making it possible for an inhibitor to bind to multiple kinases.[4][15]
-
Cause B: Non-Kinase Targets: The compound might bind to other proteins with ATP-binding sites or unrelated targets.[16]
Troubleshooting Steps:
-
Phenotypic Profiling: Test this compound in a cell line that does not express Kinase Alpha (KA-null). If the phenotype persists, it is likely due to an off-target effect.
-
Kinome Profiling: Use a broad kinase screening panel (e.g., chemoproteomics or a recombinant enzyme panel) to empirically determine the selectivity profile of this compound against hundreds of other kinases.[10] This can identify unexpected targets.
-
Use a Structurally Unrelated Inhibitor: If another inhibitor targeting Kinase Alpha with a different chemical scaffold is available, test whether it recapitulates the same phenotype. If it does not, this strengthens the hypothesis that the observed effect of this compound is off-target.
Signaling Pathway Diagrams
Expected On-Target Pathway:
Caption: Expected inhibition of the Kinase Alpha signaling pathway by this compound.
Hypothetical Off-Target Pathway:
Caption: Hypothetical off-target effect of this compound on Kinase Beta.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound? A1: this compound is supplied as a lyophilized powder. We recommend dissolving it in sterile DMSO to create a stock solution of 10-50 mM. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Q2: How should I determine the optimal working concentration of this compound for my cell line? A2: We recommend performing a dose-response curve starting from a wide concentration range (e.g., 1 nM to 100 µM) to determine the IC50 in your specific cell line. A 72-hour incubation period is a good starting point for cell viability assays.
Q3: Can I use this compound for in vivo studies? A3: this compound is currently intended for in vitro research use only. Please consult the product's technical data sheet for any updates on in vivo validation and formulation guidelines.
Q4: My cells seem to develop resistance to this compound over time. Is this expected? A4: Acquired resistance to kinase inhibitors is a common biological phenomenon.[2] Resistance can arise from several mechanisms, including secondary mutations in the target kinase, upregulation of the target, or activation of bypass signaling pathways.[6] Long-term studies may require periodic re-evaluation of the compound's efficacy.
Key Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the this compound dilutions or vehicle.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells and plot the results as percent viability versus log[concentration]. Calculate the IC50 using a nonlinear regression curve fit.
Protocol 2: Western Blotting for Pathway Analysis
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-KA, anti-total-KA, anti-p-ERK, anti-total-ERK, anti-GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity using imaging software and normalize phosphoprotein levels to total protein and a loading control (e.g., GAPDH).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. profiles.foxchase.org [profiles.foxchase.org]
- 10. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 15. academic.oup.com [academic.oup.com]
- 16. icr.ac.uk [icr.ac.uk]
KN1022 Cytotoxicity Assay Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing cytotoxicity assays involving the PDGFR inhibitor, KN1022. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the experimental workflows and underlying biological pathways.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the phosphorylation of the platelet-derived growth factor receptor (PDGFR).[1] PDGFRs are receptor tyrosine kinases that play a crucial role in regulating cell growth, proliferation, differentiation, and migration.[2] Upon binding of its ligand, PDGF, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.[3][4] By inhibiting the initial phosphorylation step, this compound effectively blocks these downstream signals, which can lead to cell cycle arrest and apoptosis in cancer cells that overexpress or have mutations in PDGFR.[5][6]
Q2: Which cell lines are most suitable for a this compound cytotoxicity assay?
A2: The most suitable cell lines are those with documented overexpression or activating mutations of PDGFR. Many solid tumors, including certain types of non-small cell lung cancer (NSCLC), glioblastoma, and some sarcomas, exhibit aberrant PDGFR signaling.[7][8][9] It is recommended to screen potential cell lines for PDGFR expression levels via techniques like Western blotting or flow cytometry before initiating a cytotoxicity study.
Q3: What are the most common types of cytotoxicity assays to use for a tyrosine kinase inhibitor like this compound?
A3: Several assays can be employed to measure the cytotoxic effects of this compound. Common choices include:
-
Metabolic Viability Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability.[3]
-
Membrane Integrity Assays (e.g., LDH release): These assays quantify the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, indicating a loss of membrane integrity.[3]
-
Apoptosis Assays (e.g., Annexin V/PI staining): These flow cytometry-based assays can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Live/Dead Staining: This fluorescence microscopy-based method uses dyes like calcein-AM and propidium iodide to visualize viable and dead cells, respectively.[3]
Q4: How long should I expose the cells to this compound?
A4: The optimal incubation time can vary depending on the cell line and the specific assay being used. For metabolic assays like MTT, a 24 to 72-hour incubation period is common to observe a significant effect on cell proliferation and viability.[10] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) during assay optimization to determine the ideal endpoint.
Troubleshooting Guide
Below are common issues encountered during cytotoxicity assays with tyrosine kinase inhibitors like this compound, along with their potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal in "No Drug" Control Wells | 1. High Cell Seeding Density: Too many cells can lead to nutrient depletion and cell death unrelated to the drug.[11][12] 2. Contamination: Bacterial or fungal contamination can affect cell health and assay readings.[13] 3. Reagent Issues: Improperly stored or prepared assay reagents can lead to spurious signals.[13] | 1. Optimize Cell Seeding Density: Perform a cell titration experiment to find the optimal cell number that gives a robust signal without overcrowding.[11][14][15] 2. Practice Aseptic Technique: Ensure all cell culture work is performed in a sterile environment. Regularly test for mycoplasma contamination.[13] 3. Check Reagents: Prepare fresh reagents and store them according to the manufacturer's instructions. |
| Inconsistent Results Between Replicate Wells | 1. Uneven Cell Seeding: Inaccurate pipetting can lead to variability in the number of cells per well.[4] 2. Edge Effects: Wells on the perimeter of the plate may experience different temperature and humidity conditions, affecting cell growth. 3. Compound Precipitation: this compound, like many small molecules, may precipitate at higher concentrations in the culture medium. | 1. Ensure Homogeneous Cell Suspension: Gently mix the cell suspension before and during plating to ensure a uniform cell distribution. Use calibrated pipettes. 2. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain a humidified environment. 3. Check Compound Solubility: Visually inspect the wells for any signs of precipitation. If necessary, prepare the compound in a different solvent or at a lower stock concentration. |
| No Dose-Dependent Cytotoxicity Observed | 1. Incorrect Drug Concentration Range: The tested concentrations of this compound may be too low to induce a cytotoxic effect or too high, causing immediate cell death across all concentrations.[13] 2. Cell Line Resistance: The chosen cell line may not be sensitive to PDGFR inhibition. 3. Assay Timing: The assay endpoint may be too early to detect a significant cytotoxic effect. | 1. Perform a Wide-Range Dose-Response: Test a broad range of this compound concentrations (e.g., from nanomolar to high micromolar) in a preliminary experiment to identify the effective range. 2. Verify Target Expression: Confirm that the cell line expresses PDGFR. Consider using a positive control cell line with known sensitivity to PDGFR inhibitors. 3. Optimize Incubation Time: Conduct a time-course experiment to determine the optimal duration of drug exposure. |
Experimental Protocols
MTT Assay for this compound Cytotoxicity
This protocol outlines a standard procedure for assessing the cytotoxic effect of this compound on an adherent cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Target cancer cell line (e.g., A549 - NSCLC)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Dilute the cells in complete culture medium to the optimized seeding density (e.g., 5,000 cells/well).[11]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls (medium only).
-
Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the % Viability against the log of the this compound concentration to determine the IC50 value.
-
Data Presentation
Table 1: Optimization of Cell Seeding Density for MTT Assay
| Seeding Density (cells/well) | Absorbance at 570 nm (Mean ± SD) | Signal-to-Background Ratio |
| 1,000 | 0.15 ± 0.02 | 3.0 |
| 2,500 | 0.35 ± 0.04 | 7.0 |
| 5,000 | 0.72 ± 0.06 | 14.4 |
| 10,000 | 1.25 ± 0.11 | 25.0 |
| 20,000 | 1.89 ± 0.15 | 37.8 |
This table presents hypothetical data to illustrate the process of optimizing cell seeding density. The optimal density is chosen based on a strong signal and a linear growth phase.
Table 2: Dose-Dependent Cytotoxicity of this compound on A549 Cells (48h Incubation)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 95.3 ± 4.8 |
| 0.5 | 82.1 ± 6.1 |
| 1.0 | 65.7 ± 5.5 |
| 5.0 | 48.9 ± 4.3 |
| 10.0 | 25.4 ± 3.9 |
| 50.0 | 8.2 ± 2.1 |
This table shows representative data of the dose-dependent effect of this compound on the viability of a cancer cell line.
Visualizations
Signaling Pathway of PDGFR Inhibition by this compound
Caption: PDGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Cytotoxicity Assay
Caption: Step-by-step workflow for the this compound MTT cytotoxicity assay.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Roles of PDGF/PDGFR signaling in various organs [kjpp.net]
- 3. researchgate.net [researchgate.net]
- 4. sinobiological.com [sinobiological.com]
- 5. New insights about the PDGF/PDGFR signaling pathway as a promising target to develop cancer therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of PDGFR by CP-673451 induces apoptosis and increases cisplatin cytotoxicity in NSCLC cells via inhibiting the Nrf2-mediated defense mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel PDGFR inhibitors targeting non-small cell lung cancer using a multistep machine learning assisted hybrid virtual screening approach ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06975G [pubs.rsc.org]
- 9. Phase I Study of the Safety, Tolerability, and Pharmacokinetics of Oral CP-868,596, a Highly Specific Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor in Patients With Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening of Tyrosine Kinase Inhibitor Cardiotoxicity with Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. helix.dnares.in [helix.dnares.in]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. [PDF] Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 14. biocompare.com [biocompare.com]
- 15. A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
minimizing KN1022 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize and troubleshoot KN1022 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound precipitation in cell culture media?
A1: Precipitation of this compound, a hydrophobic molecule, in cell culture media can be attributed to several factors:
-
Improper Dissolution of Stock Solution: this compound may not be fully dissolved in the initial solvent, leading to precipitation upon dilution in the aqueous media.
-
Solvent Choice: The solvent used for the stock solution (e.g., DMSO, ethanol) and its final concentration in the media can impact this compound solubility.
-
pH of the Media: The solubility of many compounds is pH-dependent. Changes in media pH can cause the compound to become less soluble and precipitate.[1][2]
-
Media Composition: Components in the cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility.[3][4]
-
Temperature: Temperature fluctuations, such as freeze-thaw cycles of stock solutions or media, can decrease the solubility of dissolved substances.[3][5]
-
High Concentration: Exceeding the solubility limit of this compound in the cell culture media will lead to precipitation.
Q2: My this compound solution appears cloudy after adding it to the media. What should I do?
A2: Cloudiness or turbidity is a sign of precipitation. Here are immediate steps to take:
-
Visually Inspect: Check the culture flask or plate for visible precipitates.
-
Microscopic Examination: Observe the media under a microscope to confirm the presence of crystalline or amorphous precipitates. This will also help to rule out microbial contamination.[5]
-
Review Preparation Steps: Carefully review the dilution process. Ensure the stock solution was at room temperature and properly mixed before dilution.
-
Consider a Lower Concentration: The current working concentration may be too high. Try a lower final concentration of this compound.
Q3: How can I prevent this compound precipitation when preparing my experiment?
A3: Proactive measures can significantly reduce the risk of precipitation:
-
Proper Stock Solution Preparation: Ensure this compound is completely dissolved in the appropriate solvent (e.g., DMSO) at a suitable concentration. Gentle warming and vortexing can aid dissolution.
-
Stepwise Dilution: When adding the this compound stock solution to the media, add it dropwise while gently swirling the media. This helps to avoid localized high concentrations that can trigger precipitation.[6]
-
Pre-warm Media: Use media that has been pre-warmed to the incubation temperature (e.g., 37°C).
-
Control Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the culture media as low as possible (typically below 0.5%) to minimize its effect on cell viability and compound solubility.
-
pH Monitoring: Ensure the pH of your cell culture media is within the recommended range.
Troubleshooting Guides
Guide 1: Precipitate Observed Immediately After Addition to Media
This guide addresses the issue of immediate precipitation upon diluting the this compound stock solution into the cell culture medium.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Localized High Concentration | 1. Pre-warm the cell culture media to 37°C. 2. Add the this compound stock solution dropwise to the media while gently swirling. 3. Briefly vortex the final solution at a low speed. | Homogenous solution with no visible precipitate. |
| Stock Solution Not Fully Dissolved | 1. Warm the stock solution to room temperature. 2. Vortex the stock solution vigorously before use. 3. If crystals are visible in the stock, gently warm it at 37°C until they dissolve. | A clear stock solution that results in a clear final solution in media. |
| Working Concentration Exceeds Solubility | 1. Prepare a serial dilution of this compound in the media. 2. Determine the highest concentration that remains soluble. | Identification of the maximum working concentration without precipitation. |
Guide 2: Precipitate Observed After Incubation
This guide helps to troubleshoot precipitation that occurs after the prepared media with this compound has been incubated for some time.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Temperature Fluctuation | 1. Ensure the incubator provides stable temperature control. 2. Minimize the time the culture plates are outside the incubator. 3. Avoid repeated freeze-thaw cycles of the stock solution.[5] | Reduced precipitation over time in the incubator. |
| Media Evaporation | 1. Ensure proper humidity levels in the incubator. 2. Use sealed culture flasks or plates, or wrap plates with parafilm.[5] | Prevention of increased compound concentration due to evaporation. |
| Interaction with Media Components | 1. Test the solubility of this compound in different types of base media (e.g., DMEM, RPMI-1640). 2. If using serum, test different lots or consider using a serum-free medium. | Identification of a media formulation that is more compatible with this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to come to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Solubility Assessment of this compound in Cell Culture Media
-
Materials: this compound stock solution, cell culture medium of interest (with and without serum), sterile microplates or tubes.
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Include a vehicle control (media with the same final concentration of DMSO).
-
Incubate the dilutions at 37°C for a set period (e.g., 2, 6, and 24 hours).
-
At each time point, visually and microscopically inspect each concentration for any signs of precipitation.
-
(Optional) To quantify the soluble fraction, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitate.
-
Carefully collect the supernatant and measure the concentration of this compound using a suitable analytical method (e.g., HPLC, LC-MS).
-
The highest concentration that shows no precipitation and maintains its concentration in the supernatant is considered the practical solubility limit under these conditions.
-
Visual Guides
A troubleshooting workflow for this compound precipitation.
Key factors influencing drug precipitation in media.
References
- 1. ijnrd.org [ijnrd.org]
- 2. researchgate.net [researchgate.net]
- 3. 常見的細胞培養問題:沉澱物 [sigmaaldrich.com]
- 4. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Culture Academy [procellsystem.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to KN1022 and Other PDGFR Inhibitors for Researchers
In the landscape of targeted cancer therapy, inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) family of receptor tyrosine kinases play a crucial role. This guide provides a comparative analysis of KN1022, a potent inhibitor of PDGFR phosphorylation, against other well-established PDGFR inhibitors: Sunitinib, Avapritinib, Imatinib, and Regorafenib. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the PDGFR Signaling Cascade
PDGFRs, upon binding to their ligands (PDGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling events that regulate cell proliferation, migration, and survival. Dysregulation of this pathway is a key driver in various cancers. PDGFR inhibitors act by competing with ATP for the binding site in the kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.
Below is a diagram illustrating the simplified PDGFR signaling pathway and the point of intervention for inhibitors like this compound.
Comparative Efficacy: A Look at the Numbers
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. While a direct head-to-head comparison of this compound with all the other inhibitors in a comprehensive kinase panel from a single study is not publicly available, the following tables summarize the reported IC50 values from various sources. It is important to note that variations in experimental conditions can influence these values.
Table 1: In Vitro Inhibitory Activity against PDGFR
| Inhibitor | Target | IC50 (µM) | Reference |
| This compound | PDGFR Phosphorylation | 0.24 | [1] |
| Sunitinib | PDGFRβ | 0.002 | [2] |
| Avapritinib | PDGFRA D842V | 0.00024 | |
| Imatinib | PDGFR | 0.1 | [3] |
| Regorafenib | PDGFRβ | 0.022 | [4] |
Table 2: Kinase Selectivity Profile (IC50 in nM where available)
| Inhibitor | PDGFRα | PDGFRβ | VEGFR2 | c-Kit | RET | RAF-1 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Sunitinib | 5.5 | 2 | 80 | 6.3 | Data not available | Data not available |
| Avapritinib | 0.24 (D842V) | Data not available | Data not available | 0.27 (D816V) | Data not available | Data not available |
| Imatinib | 71 | 607 | >10000 | 100 | Data not available | Data not available |
| Regorafenib | 13 | 22 | 4.2 | 7 | 1.5 | 2.5 |
Disclaimer: The IC50 values presented are compiled from various sources and may not be directly comparable due to differences in experimental methodologies.
Experimental Protocols: Methodologies for Inhibitor Evaluation
To ensure the reproducibility and validity of experimental findings, detailed methodologies are crucial. Below are representative protocols for key experiments used to characterize and compare PDGFR inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35).
-
Dilute purified recombinant PDGFR kinase to the desired concentration in the reaction buffer.
-
Prepare a stock solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP.
-
Prepare serial dilutions of the test inhibitors (e.g., this compound, Sunitinib) in DMSO, followed by dilution in the reaction buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add the kinase, substrate, and test inhibitor solutions.
-
Pre-incubate the mixture at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution of ATP (often radiolabeled, e.g., [γ-33P]ATP).
-
-
Incubation and Termination:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
-
Detection and Analysis:
-
Transfer a portion of the reaction mixture onto a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
-
Cellular PDGFR Autophosphorylation Assay
This cell-based assay assesses the ability of a compound to inhibit the phosphorylation of PDGFR within a cellular context.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture cells known to express PDGFR (e.g., NIH-3T3 fibroblasts) in appropriate growth medium.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Serum Starvation and Treatment:
-
To reduce basal receptor phosphorylation, replace the growth medium with a serum-free medium and incubate for 12-24 hours.
-
Add serial dilutions of the test inhibitors to the cells and incubate for a specified time (e.g., 1-2 hours).
-
-
Ligand Stimulation and Lysis:
-
Stimulate the cells with a specific concentration of PDGF ligand (e.g., PDGF-BB) for a short period (e.g., 5-15 minutes) at 37°C.
-
Immediately aspirate the medium and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
-
Detection and Analysis:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated PDGFR and total PDGFR.
-
ELISA: Use a sandwich ELISA kit with a capture antibody for total PDGFR and a detection antibody for phosphorylated PDGFR.
-
Quantify the signal and normalize the phosphorylated PDGFR levels to the total PDGFR levels.
-
Determine the IC50 values for each inhibitor.
-
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in a living organism, typically using immunodeficient mice bearing human tumor xenografts.
Detailed Protocol:
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of human tumor cells known to be driven by PDGFR signaling into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitors (e.g., this compound) and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight of the mice regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, Western blotting for target engagement).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Analyze the data for statistical significance.
-
Conclusion
This compound demonstrates potent inhibition of PDGFR phosphorylation, placing it among the key small molecule inhibitors targeting this critical oncogenic pathway. While direct, comprehensive comparative data with other established inhibitors like Sunitinib, Avapritinib, Imatinib, and Regorafenib under standardized conditions is limited, the available information suggests its potential as a valuable research tool and a candidate for further therapeutic development. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies and further elucidate the preclinical profile of this compound and other PDGFR inhibitors. The continued investigation and head-to-head comparison of these compounds will be instrumental in advancing the field of targeted cancer therapy.
References
- 1. Distinct effectors of platelet-derived growth factor receptor-α signaling are required for cell survival during embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. ijpbs.com [ijpbs.com]
- 4. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
KN1022: A Focused Look at Kinase Specificity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitors, achieving selectivity remains a critical determinant of therapeutic success and a key challenge in drug discovery. This guide provides a comparative analysis of KN1022, a potent inhibitor of the platelet-derived growth factor receptor (PDGFR), focusing on its specificity against other kinases. The information presented is derived from foundational research to support an evidence-based understanding of this compound's activity profile.
Executive Summary
This compound is a quinazoline derivative identified as a potent inhibitor of PDGFR phosphorylation with an IC50 of 0.24 μM.[1][2] Foundational studies have demonstrated that this compound and its more potent analogues exhibit high selectivity for the PDGF receptor family.[1][3] This focused activity profile suggests a lower potential for off-target effects mediated by the inhibition of other, unrelated kinases.
Kinase Specificity Profile of this compound
To assess the selectivity of this compound, its inhibitory activity was compared against other growth factor receptors. The following table summarizes the available data on the specificity of this compound and its class of compounds.
| Kinase Target Family | Representative Kinase(s) | This compound/Derivative Activity | Reference |
| PDGF Receptor Family | PDGFRβ | IC50 = 0.24 μM | [1] |
| Other Growth Factor Receptors | Not specified | No inhibition of autophosphorylation at 100 μM | [4] |
Experimental Methodology
The determination of this compound's inhibitory activity on PDGFR phosphorylation was conducted using a cell-based assay. The following protocol outlines the key steps involved in this type of experiment.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound on the phosphorylation of the PDGF β-receptor in a cellular context.
Materials:
-
Cultured rat glomerular mesangial cells (expressing PDGFRβ)
-
This compound
-
Platelet-derived growth factor-BB (PDGF-BB)
-
Cell lysis buffer
-
Antibodies: Anti-phospho-PDGF β-receptor and horseradish peroxidase-conjugated secondary antibody
-
Chemiluminescence detection reagents
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Rat glomerular mesangial cells are cultured to sub-confluence and then serum-starved. The cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Stimulation: The cells are then stimulated with PDGF-BB to induce autophosphorylation of the PDGF β-receptor.
-
Cell Lysis: Following stimulation, the cells are washed and lysed to release cellular proteins.
-
Immunoblotting: The total protein concentration in the lysates is determined. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
Detection: The membrane is probed with a primary antibody specific for the phosphorylated form of the PDGF β-receptor, followed by a horseradish peroxidase-conjugated secondary antibody.
-
Data Analysis: The resulting chemiluminescent signal is quantified. The percentage of inhibition of PDGFR phosphorylation is calculated for each this compound concentration relative to the control (PDGF-BB stimulation without inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for assessing kinase inhibitor specificity.
Caption: PDGF signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining kinase inhibitor specificity.
References
- 1. Potent and selective inhibitors of platelet-derived growth factor receptor phosphorylation. 1. Synthesis, structure-activity relationship, and biological effects of a new class of quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 4. Selective inhibition of platelet-derived growth factor (PDGF) receptor autophosphorylation and PDGF-mediated cellular events by a quinoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of KN1022 and Other Tyrosine Kinase Inhibitors on VEGFR Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported activities of the platelet-derived growth factor receptor (PDGFR) inhibitor, KN1022, and selected multi-kinase inhibitors with known activity against vascular endothelial growth factor receptors (VEGFRs). Due to the limited publicly available data on the direct cross-reactivity of this compound with VEGFRs, this comparison leverages data from structurally related compounds and established multi-kinase inhibitors to provide a comprehensive analysis for researchers in drug discovery and development.
Introduction to this compound and Target Cross-Reactivity
This compound is a quinazoline derivative identified as a potent inhibitor of PDGFR phosphorylation, with a reported IC50 of 0.24 µM. Given the structural homology within the kinase domains of the PDGFR and VEGFR families, there is a potential for cross-reactivity of small molecule inhibitors. This guide explores this potential by comparing this compound with well-characterized inhibitors that target both receptor families: Sunitinib, Sorafenib, and Axitinib.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the inhibitory activities (IC50 values) of this compound and the selected alternative compounds against their primary targets and VEGFRs. It is important to note that direct experimental data for this compound against VEGFRs is not currently available in the public domain.
| Compound | Primary Target(s) | PDGFRβ IC50 (nM) | VEGFR1 IC50 (nM) | VEGFR2 IC50 (nM) | VEGFR3 IC50 (nM) |
| This compound | PDGFR | 240 | Not Reported | Not Reported | Not Reported |
| Sunitinib | Multi-kinase | 2 | 80 | 80 | Not Reported |
| Sorafenib | Multi-kinase | 57 | 90 | 20 | 20 |
| Axitinib | Multi-kinase | 1.6 | 0.1 | 0.2 | 0.1-0.3 |
Experimental Methodologies
Detailed protocols for key assays are provided below to enable researchers to replicate and validate these findings.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials :
-
Recombinant human VEGFR2 kinase domain
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) and control inhibitors (e.g., Sunitinib)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well microplate
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Microplate reader
-
-
Procedure :
-
Prepare a serial dilution of the test and control compounds in the kinase assay buffer.
-
Add 5 µL of the diluted compounds to the wells of the 96-well plate.
-
Add 10 µL of a solution containing the VEGFR2 enzyme and the peptide substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Competitive VEGF/VEGFR Binding Assay (General Protocol)
This protocol outlines a method to determine if a compound can inhibit the binding of VEGF to its receptor.
-
Reagents and Materials :
-
Recombinant human VEGFR2 extracellular domain
-
Recombinant human VEGF165
-
Biotinylated anti-VEGF antibody
-
Streptavidin-HRP (Horseradish Peroxidase)
-
Test compound and controls
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well high-binding microplate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
-
-
Procedure :
-
Coat the 96-well plate with recombinant human VEGFR2 overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the wells with blocking buffer (assay buffer with 1% BSA) for 1 hour at room temperature.
-
Wash the plate three times.
-
Prepare a mixture of a fixed concentration of VEGF165 and serial dilutions of the test compound.
-
Add the mixtures to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add biotinylated anti-VEGF antibody and incubate for 1 hour.
-
Wash the plate three times.
-
Add Streptavidin-HRP and incubate for 30 minutes.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition of binding and determine the IC50 value.
-
Visualizing Signaling Pathways and Experimental Workflows
To further aid in the understanding of the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: VEGFR Signaling Pathway.
Caption: Kinase Inhibition Assay Workflow.
Conclusion
While direct experimental evidence for the cross-reactivity of this compound with VEGFRs remains to be published, its chemical structure as a quinazoline derivative—a class known to produce VEGFR inhibitors—suggests a potential for such activity. The provided comparative data on established multi-kinase inhibitors Sunitinib, Sorafenib, and Axitinib, which target both PDGFR and VEGFR, offer a valuable benchmark for researchers investigating the selectivity profile of new chemical entities. The detailed experimental protocols and workflow diagrams serve as a practical resource for designing and conducting further studies to elucidate the precise inhibitory profile of this compound and other novel compounds. Researchers are encouraged to perform direct kinase and binding assays to definitively characterize the activity of this compound against the VEGFR family.
JSKN022: A Novel Apoptosis-Inducing Antibody-Drug Conjugate for Cancer Therapy
A comprehensive comparison with leading topoisomerase I inhibitor-based antibody-drug conjugates.
In the rapidly evolving landscape of targeted cancer therapies, agents that induce apoptosis, or programmed cell death, represent a cornerstone of modern oncology. This guide provides a detailed comparison of the novel bispecific antibody-drug conjugate (ADC) JSKN022, developed by Alphamab Oncology, with other prominent ADCs that leverage a similar apoptosis-inducing mechanism via topoisomerase I inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to understand the comparative efficacy and mechanisms of these next-generation therapeutics.
It is important to note that the query for "KN1022" did not yield a specific apoptosis-inducing agent. However, due to the similarity in nomenclature and the recent emergence of compelling preclinical data, it is highly probable that the intended subject of interest is JSKN022 . This guide will proceed with a focus on JSKN022, while also providing context on a distinct molecule, this compound, which is a PDGFR inhibitor.
Comparative Analysis of Apoptosis-Inducing ADCs
The following table summarizes the key characteristics and preclinical/clinical data for JSKN022 and two leading approved ADCs with topoisomerase I inhibitor payloads: Sacituzumab govitecan (Trodelvy®) and Trastuzumab deruxtecan (Enhertu®).
| Feature | JSKN022 | Sacituzumab govitecan (Trodelvy®) | Trastuzumab deruxtecan (Enhertu®) |
| Target(s) | PD-L1 and Integrin αvβ6 | Trop-2 | HER2 |
| Antibody Type | Bispecific single-domain antibody (sdAb)-Fc fusion | Humanized monoclonal antibody (hRS7) | Humanized monoclonal antibody (Trastuzumab) |
| Payload | Topoisomerase I inhibitor (T01) | SN-38 (active metabolite of irinotecan) | Deruxtecan (DXd), a topoisomerase I inhibitor |
| Linker | Cleavable | Hydrolyzable (CL2A) | Cleavable (peptide-based) |
| Mechanism of Action | Binds to PD-L1 and/or integrin αvβ6 on tumor cells, is internalized, and releases T01, which inhibits topoisomerase I, leading to DNA damage and apoptosis.[1][2] | Binds to Trop-2, is internalized, and releases SN-38, which inhibits topoisomerase I, causing DNA damage and apoptosis.[3][4][5] | Binds to HER2, is internalized, and releases deruxtecan, which inhibits topoisomerase I, resulting in DNA damage and apoptosis.[1][2][6] |
| Preclinical Efficacy | Demonstrated potent antitumor activity in both in vitro and in vivo models against tumor cells expressing integrin αvβ6 and/or PD-L1. Showed greater tumor suppression than single-target ADCs.[1] | Showed significant antitumor effects in solid tumor xenografts.[4] | Exhibited antitumor effects in cells with both high and low HER2 expression.[6] |
| Clinical Development Stage | Phase I clinical trial initiated in October 2025.[2] | Approved by the FDA for triple-negative breast cancer and other solid tumors.[5] | Approved by the FDA for HER2-positive breast cancer, gastric cancer, and other HER2-expressing solid tumors.[6][7] |
| Key Differentiating Features | First-in-class bispecific ADC targeting both PD-L1 and integrin αvβ6, potentially overcoming resistance to PD-1/PD-L1 inhibitors.[1] | Targets the widely expressed Trop-2 antigen. | High drug-to-antibody ratio (approximately 8) and potent bystander effect.[6] |
Signaling Pathway of JSKN022-Induced Apoptosis
JSKN022's mechanism of action culminates in the activation of the intrinsic apoptotic pathway. The following diagram illustrates the key steps involved.
Caption: JSKN022 binds to cell surface receptors, is internalized, and releases its cytotoxic payload to induce DNA damage and apoptosis.
Experimental Workflow for Confirming JSKN022-Induced Apoptosis
The confirmation of apoptosis is a critical step in the preclinical evaluation of novel cancer therapeutics. A typical experimental workflow to validate JSKN022-induced apoptosis is outlined below.
Caption: A multi-assay approach to confirm and quantify JSKN022-induced apoptosis in cancer cell lines.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to confirm apoptosis. Specific parameters for JSKN022 would be optimized based on the cell lines and reagents used.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Culture and Treatment: Plate cancer cells expressing PD-L1 and/or integrin αvβ6 and treat with various concentrations of JSKN022 for a predetermined time course (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated cells as negative controls, and a known apoptosis-inducing agent (e.g., staurosporine) as a positive control.
-
Cell Harvesting: Gently harvest cells, including any floating cells in the supernatant.
-
Washing: Wash cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI according to the manufacturer's instructions. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
Caspase Activity Assay
Principle: Caspases are a family of proteases that are activated during apoptosis. This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, using a substrate that becomes fluorescent or luminescent upon cleavage.
Protocol:
-
Cell Culture and Treatment: Treat cells with JSKN022 as described above.
-
Cell Lysis: Lyse the cells to release their contents, including active caspases.
-
Substrate Addition: Add a luminogenic or fluorogenic caspase substrate to the cell lysate.
-
Signal Measurement: Incubate to allow for substrate cleavage and measure the resulting luminescent or fluorescent signal using a plate reader. The signal intensity is proportional to the caspase activity.
Western Blotting for Apoptotic Markers
Principle: Western blotting is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic pathway.
Protocol:
-
Cell Culture and Treatment: Treat cells with JSKN022.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for apoptotic markers such as cleaved PARP, cleaved caspase-3, and members of the Bcl-2 family (e.g., Bax, Bcl-2).
-
Detection: After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescent substrate. An increase in cleaved PARP and cleaved caspase-3, and changes in the ratio of pro- to anti-apoptotic Bcl-2 family proteins are indicative of apoptosis.
Conclusion
JSKN022 is a promising, first-in-class bispecific ADC that induces apoptosis in cancer cells by targeting PD-L1 and integrin αvβ6 and delivering a potent topoisomerase I inhibitor. Its dual-targeting strategy may offer a novel therapeutic approach for cancers that are resistant to conventional immunotherapies. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential in comparison to other established and emerging apoptosis-inducing agents. The experimental framework provided in this guide offers a robust methodology for the continued evaluation of JSKN022 and other novel anti-cancer compounds.
References
- 1. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Sacituzumab govitecan - Wikipedia [en.wikipedia.org]
- 6. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Safety and Handling Guidance for KN1022
For researchers, scientists, and drug development professionals, ensuring safe handling of potent research chemicals like KN1022 is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe and effective use of this compound in a laboratory setting. This compound is identified as a potent and selective inhibitor of platelet-derived growth factor receptor (PDGFR) phosphorylation, intended for research use only. Due to the nature of this compound as a bioactive small molecule, stringent adherence to safety protocols is necessary to minimize exposure risks.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is critical when handling this compound. The following table summarizes the recommended PPE for various stages of handling.
| Operation | Required Personal Protective Equipment | Purpose |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with P100 (or equivalent) particulate filter- Chemical-resistant gloves (e.g., Nitrile)- Disposable lab coat with tight cuffs- Safety glasses with side shields or chemical splash goggles | To prevent inhalation of fine particles and to avoid skin and eye contact with the concentrated compound. |
| Solution Preparation and Handling | - Chemical fume hood- Chemical-resistant gloves (e.g., Nitrile)- Lab coat- Safety glasses with side shields or chemical splash goggles | To contain volatile solvents and prevent aerosolization. Protects against splashes and direct contact with the solution. |
| Cell Culture and In Vitro/In Vivo Experiments | - Biosafety cabinet (if applicable)- Chemical-resistant gloves (e.g., Nitrile)- Lab coat- Safety glasses | To maintain sterility and protect both the user and the experiment from contamination and exposure. |
| Waste Disposal | - Chemical-resistant gloves (e.g., Nitrile)- Lab coat- Safety glasses or goggles | To protect against accidental exposure during the handling and disposal of contaminated materials. |
Experimental Protocols: Safe Handling and Disposal
General Handling Precautions:
-
Engineering Controls: All work with solid this compound and concentrated stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid eating, drinking, or smoking in laboratory areas. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Avoid Contamination: Prevent the generation of dust and aerosols. Use appropriate tools for weighing and transferring the solid material.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the desired amount of this compound powder in a tared, sealed container within the fume hood.
-
Solubilization: Add the appropriate solvent to the container with the solid this compound. Cap the container and mix gently until the solid is completely dissolved.
-
Use in Experiments: Use the prepared solution as required by the experimental protocol, always handling it within a fume hood or other appropriate containment device.
-
Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable cleaning agent, such as 70% ethanol, followed by water.
Disposal Plan:
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as pipette tips, tubes, gloves, and bench paper should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container for liquid chemical waste.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain.
Visualizing the Workflow
To further clarify the procedural steps for handling this compound, the following diagram illustrates the logical workflow from preparation to disposal.
Caption: Workflow for safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
